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  • Product: 5-Amino-3-phenylpentan-1-ol
  • CAS: 1429481-77-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 5-Amino-3-phenylpentan-1-ol

Executive Summary In the landscape of modern drug discovery, bifunctional aliphatic chains bearing aromatic substituents are highly prized as versatile building blocks. 5-Amino-3-phenylpentan-1-ol (CAS: 1429481-77-5)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional aliphatic chains bearing aromatic substituents are highly prized as versatile building blocks. 5-Amino-3-phenylpentan-1-ol (CAS: 1429481-77-5)[1] represents a prime example of such a scaffold. Featuring a 1,5-amino alcohol backbone and a lipophilic phenyl ring at the C3 position, this molecule serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles and pharmacophores targeting the central nervous system (CNS).

This technical guide provides an in-depth analysis of 5-amino-3-phenylpentan-1-ol, detailing its physicochemical properties, structural implications, and field-proven laboratory protocols for its manipulation and characterization.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of 5-amino-3-phenylpentan-1-ol[2] is the first step in leveraging its synthetic potential.

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 5-amino-3-phenylpentan-1-olDefines the 5-carbon backbone with 1,5-heteroatom spacing.
Molecular Formula

[3]
Dictates the mass-to-charge ratio for mass spectrometry.
Molecular Weight 179.26 g/mol [3]Low molecular weight ensures high ligand efficiency in drug design.
H-Bond Donors 3 (

,

)
High capacity for target receptor hydrogen-bonding interactions.
H-Bond Acceptors 2 (

,

)
Contributes to aqueous solubility despite the lipophilic aromatic ring.
Rotatable Bonds 5Confers high conformational flexibility to adapt to various binding pockets.

Structural Features & Causality in Design:

  • Bifunctionality (1,5-Relationship): The spatial separation of the primary amine and primary alcohol by exactly five carbon atoms is not arbitrary. This specific chain length is thermodynamically primed for intramolecular cyclization, allowing chemists to easily construct 6-membered piperidine rings.

  • Chirality at C3: The C3 carbon bearing the phenyl group is a stereocenter. Because biological targets are inherently chiral, the stereochemistry of this molecule profoundly impacts its pharmacological activity. Enantiopure synthesis of the (S)-enantiomer (CAS: 1312363-66-8)[4] has been successfully achieved via lipase-catalyzed desymmetrization of prochiral precursors, ensuring high optical purity for downstream applications[5].

  • Lipophilic Phenyl Core: The aromatic ring provides a crucial

    
     stacking interaction site, a common requirement for ligands targeting G-protein coupled receptors (GPCRs).
    

Synthetic Utility & Reactivity Pathways

The dual reactivity of 5-amino-3-phenylpentan-1-ol requires careful strategic planning. The primary amine is a strong nucleophile, while the primary alcohol is a weaker nucleophile but prone to oxidation.

  • Chemoselective Protection: To functionalize the hydroxyl group, the amine must first be masked. The differential nucleophilicity allows for the selective installation of a tert-butyloxycarbonyl (Boc) group on the nitrogen without affecting the oxygen, provided strict kinetic control (temperature and stoichiometry) is maintained.

  • Intramolecular Cyclization: By converting the hydroxyl group into a good leaving group (e.g., via mesylation or tosylation), the molecule can be forced into an intramolecular

    
     reaction. The amine attacks the C1 carbon, extruding the leaving group and forming a 4-phenylpiperidine derivative—a privileged scaffold found in numerous analgesics and antidepressants.
    

SyntheticPathways Start 5-Amino-3-phenylpentan-1-ol (C11H17NO) Boc N-Boc Protection (Chemoselective) Start->Boc 1.0 eq Boc2O 0°C, DCM Cyclize Intramolecular Cyclization (Activation of -OH) Start->Cyclize 1. MsCl, Et3N 2. Base, Heat Prod1 N-Boc-5-amino-3- phenylpentan-1-ol Boc->Prod1 Prod2 4-Phenylpiperidine Derivatives Cyclize->Prod2

Fig 1. Divergent synthetic pathways for chemoselective protection and cyclization.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following workflows explain not just the how, but the why.

Protocol A: Chemoselective N-Boc Protection Objective: Selectively protect the primary amine to yield N-Boc-5-amino-3-phenylpentan-1-ol.

  • Dissolution: Dissolve 1.0 mmol of 5-amino-3-phenylpentan-1-ol in 10 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for both the starting material and the Boc-anhydride, while remaining entirely unreactive.

  • Temperature Control: Cool the flask to 0 °C using an ice bath.

    • Causality: Lowering the temperature slows down the reaction kinetics. This amplifies the natural nucleophilic difference between the amine and the alcohol, effectively preventing unwanted O-acylation.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (

    
    , 1.0 mmol) in 2 mL DCM dropwise over 15 minutes.
    
    • Causality: Strict 1:1 stoichiometry ensures that once the highly reactive amine is consumed, there is no excess reagent left to react with the hydroxyl group.

  • Reaction & Quench: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Quench with saturated aqueous

    
     and extract with DCM.
    
  • Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine (which stains deep purple) and the appearance of a new, UV-active spot confirms successful conversion.

Protocol B: LC-MS Characterization Workflow Objective: Confirm the identity and purity of the synthesized or purchased compound[1].

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) with a gradient of 5% to 95% organic over 10 minutes.

    • Causality: The 0.1% Formic Acid serves a dual purpose. First, it suppresses silanol ionization on the stationary phase to prevent peak tailing of the basic amine. Second, it provides the necessary protons for efficient ionization in the mass spectrometer's source.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Self-Validation: The system validates the compound's integrity if a sharp, symmetrical chromatographic peak is observed, corresponding to a dominant mass-to-charge ratio (m/z) of 180.26 (

    
    ). The absence of a peak at m/z 280.3 (the mass of the over-protected N,O-di-Boc byproduct) validates the chemoselectivity achieved in Protocol A.
    

AnalyticalWorkflow Prep Sample Preparation (10 µg/mL in 50:50 H2O:ACN) LC Reverse-Phase HPLC (C18, 0.1% FA in H2O/ACN) Prep->LC MS ESI+ Mass Spectrometry (Target: m/z 180.26 [M+H]+) LC->MS Data Data Acquisition & Purity Validation MS->Data

Fig 2. Step-by-step LC-MS analytical workflow for validating compound integrity.

Pharmacophoric Relevance in Drug Design

In medicinal chemistry, the spatial arrangement of functional groups dictates receptor affinity. 5-Amino-3-phenylpentan-1-ol possesses a highly relevant pharmacophore: a basic nitrogen atom separated from an aromatic ring by a flexible alkyl linker.

This specific topology mimics endogenous neurotransmitters like dopamine and serotonin. When incorporated into a larger drug molecule, the flexible pentane chain allows the compound to adopt multiple conformations, "probing" the receptor binding pocket until the optimal thermodynamic fit is achieved. Once the optimal conformation is identified, medicinal chemists often use this linear molecule as a blueprint to design rigidified analogs (such as the aforementioned 4-phenylpiperidines) to lock the drug into its active conformation, thereby increasing potency and reducing off-target side effects.

Conclusion

5-Amino-3-phenylpentan-1-ol is far more than a simple catalog chemical[2]; it is a highly programmable structural module. By understanding the thermodynamic and kinetic principles that govern its bifunctionality, researchers can leverage this compound to unlock new chemical space in the pursuit of novel therapeutics.

References

  • Ríos-Lombardía, N., Gotor-Fernández, V., & Gotor, V. (2011). Complementary Lipase-Mediated Desymmetrization Processes of 3-Aryl-1,5-Disubstituted Fragments. Enantiopure Synthetic Valuable Carboxylic Acid Derivatives. The Journal of Organic Chemistry, 76(3), 811-819. URL:[Link]

Sources

Exploratory

A Proactive Safety and Toxicological Assessment of 5-Amino-3-phenylpentan-1-ol: A Guide for Novel Drug Development

Executive Summary This technical guide provides a comprehensive safety and toxicological overview of the novel chemical entity, 5-Amino-3-phenylpentan-1-ol. As a compound of interest in contemporary drug discovery, direc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicological overview of the novel chemical entity, 5-Amino-3-phenylpentan-1-ol. As a compound of interest in contemporary drug discovery, direct and extensive safety data are not yet publicly available. Consequently, this document employs a scientifically rigorous "read-across" approach, leveraging data from structurally analogous compounds to forecast potential hazards and inform safe handling protocols. This guide is intended for researchers, toxicologists, and drug development professionals, offering a framework for risk assessment and outlining essential experimental workflows for generating a robust safety profile. We will delve into predicted physicochemical properties, potential hazards based on the core functional groups (a primary amine, a phenyl group, and a primary alcohol), and provide detailed protocols for handling, risk mitigation, and initial toxicological screening.

Introduction: The Challenge of Novel Chemical Entities

The development of new chemical entities (NCEs) like 5-Amino-3-phenylpentan-1-ol is the lifeblood of pharmaceutical innovation. However, with novelty comes the inherent challenge of the unknown, particularly concerning safety and toxicity. Standard Safety Data Sheets (SDS) and extensive toxicological profiles are often unavailable for such compounds[1][2]. This guide addresses this critical gap by establishing a proactive safety assessment framework.

The core structure of 5-Amino-3-phenylpentan-1-ol integrates three key functional moieties:

  • A Primary Aliphatic Amine: Known to be basic and potentially corrosive.

  • A Phenyl Group: Suggests a potential for metabolic processing via cytochrome P450 enzymes and introduces lipophilicity.

  • A Primary Alcohol: Can undergo oxidation and may contribute to both target and off-target effects.

This combination necessitates a cautious and well-informed approach to handling and biological testing. The principles outlined herein are designed to ensure researcher safety and the integrity of early-stage drug development programs.

Hazard Identification through Structural Analogy

In the absence of direct data, we can infer potential hazards by examining structurally related molecules. This read-across analysis is a cornerstone of modern toxicology and regulatory science.

Analogous Compound Classes
  • Amino Alcohols: This class of compounds can exhibit a range of toxicities, from skin and eye irritation to severe burns[3][4][5]. The primary amine group often confers a corrosive nature[6][7]. For instance, 5-Aminopentan-1-ol is classified as causing severe skin burns and eye damage[6][7].

  • Phenethylamines and Derivatives: This broad class includes many biologically active compounds that act on the central nervous system[8][9]. Their toxicological profiles can include neurotoxicity, cardiovascular effects, and hyperthermia[10][[“]]. While 5-Amino-3-phenylpentan-1-ol is not a direct phenethylamine, the presence of the phenyl and amino groups warrants consideration of these potential effects.

  • Aryl Alkyl Alcohols: Compounds like 3-phenyl-1-propanol and 3-methyl-5-phenylpentanol provide insight into the toxicity of the phenyl-alkanol backbone[12][13][14]. These are generally of low acute toxicity but require proper handling[13][14].

Predicted Hazard Profile

Based on the analysis of these analogous structures, a preliminary hazard profile for 5-Amino-3-phenylpentan-1-ol can be constructed.

Hazard Category Predicted Risk Level Justification Based on Analogues
Acute Oral Toxicity ModeratePhenethylamine derivatives can have significant acute toxicity[15]. Amino alcohols show a range of oral toxicity values[6][14].
Skin Corrosion/Irritation HighPrimary amines and many amino alcohols are known to be corrosive or irritants to the skin, capable of causing chemical burns[4][5][6][7].
Serious Eye Damage/Irritation HighThis is a common and significant hazard for amino alcohols, which can cause irreversible eye damage[3][4][6][7].
Respiratory Irritation ModerateVapors or aerosols may cause irritation to the respiratory tract.[16]
Neurotoxicity PossibleThe phenethylamine-like substructure suggests a potential for CNS activity and associated neurotoxic effects[10][[“]].
Cardiovascular Toxicity PossibleA known risk associated with some phenethylamine derivatives[[“]].

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety protocols are mandatory when handling 5-Amino-3-phenylpentan-1-ol.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[16][17].

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area[3][6].

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly[18].

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required at all times[16].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or situations with a risk of splashing, an impervious apron and additional protective clothing should be worn[16].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids[6][16][17].

  • Disposal: All waste material must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations[6][16].

Proposed Toxicological Assessment Workflow

For a novel compound like 5-Amino-3-phenylpentan-1-ol, a tiered approach to toxicological assessment is recommended. This workflow prioritizes in silico and in vitro methods to refine our understanding of the compound's properties before proceeding to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated Dose & Mechanistic Studies QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Assay (Ames Test - Mutagenicity) QSAR->Ames Informs initial hazard assessment Micronucleus In Vitro Micronucleus Assay (Genotoxicity) Ames->Micronucleus Confirms genotoxic potential AcuteOral Acute Oral Toxicity Study (e.g., OECD 423) Micronucleus->AcuteOral Cytotoxicity Cellular Viability Assays (e.g., MTT, LDH) Cytotoxicity->AcuteOral Provides dose range finding data hERG hERG Channel Assay (Cardiotoxicity Screen) RepeatedDose 28-Day Repeated Dose Toxicity Study hERG->RepeatedDose Flags cardiotoxic potential AcuteOral->RepeatedDose Determines NOAEL for sub-chronic studies SkinIrritation Skin Irritation/Corrosion Study (e.g., OECD 439/431) SkinIrritation->RepeatedDose NeuroTox Functional Observation Battery (Neurotoxicity Screen) RepeatedDose->NeuroTox Investigates target organ toxicity ADME ADME/PK Studies RepeatedDose->ADME

Caption: Tiered Toxicological Assessment Workflow for NCEs.

Experimental Protocol: In Vitro Micronucleus Assay

This assay is a critical step to evaluate the potential for the compound to cause chromosomal damage.

Objective: To determine the genotoxic potential of 5-Amino-3-phenylpentan-1-ol by assessing the frequency of micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) are cultured under standard conditions.

  • Dose Preparation: Prepare a stock solution of 5-Amino-3-phenylpentan-1-ol in a suitable solvent (e.g., DMSO, water). A series of dilutions are made to achieve the final test concentrations. A preliminary cytotoxicity assay (e.g., MTT) should be performed to determine the appropriate concentration range.

  • Treatment: Cells are exposed to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer duration (e.g., 24 hours) without S9.

  • Recovery: After treatment, the cells are washed and cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine a significant increase over the background.

Potential Metabolic Pathways

Understanding the metabolism of 5-Amino-3-phenylpentan-1-ol is crucial for interpreting its toxicological and pharmacological profiles. The following diagram illustrates a plausible metabolic pathway based on its functional groups.

G Parent 5-Amino-3-phenylpentan-1-ol Oxidation_Alcohol Alcohol Dehydrogenase (ADH) Parent->Oxidation_Alcohol Oxidation_Amine Monoamine Oxidase (MAO) Parent->Oxidation_Amine Hydroxylation_Ring CYP450 (Aromatic Hydroxylation) Parent->Hydroxylation_Ring Acetylation N-Acetylation (NAT) Parent->Acetylation Aldehyde_Metabolite Aldehyde Intermediate Oxidation_Alcohol->Aldehyde_Metabolite Hydroxylated_Metabolite Hydroxylated Parent Hydroxylation_Ring->Hydroxylated_Metabolite Glucuronidation Glucuronidation (UGT) Conjugate1 Glucuronide/Sulfate Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation (SULT) Conjugate2 Glucuronide/Sulfate Conjugate Sulfation->Conjugate2 Acetylated_Metabolite N-Acetyl Metabolite Acetylation->Acetylated_Metabolite Acid_Metabolite Carboxylic Acid Metabolite Aldehyde_Metabolite->Acid_Metabolite ALDH Acid_Metabolite->Glucuronidation Hydroxylated_Metabolite->Glucuronidation Hydroxylated_Metabolite->Sulfation

Caption: Plausible Metabolic Pathways for 5-Amino-3-phenylpentan-1-ol.

Conclusion and Future Directions

This guide establishes a foundational safety and toxicology framework for 5-Amino-3-phenylpentan-1-ol. While the read-across analysis provides essential preliminary guidance, it is not a substitute for empirical data. The outlined experimental workflows are critical next steps to build a definitive safety profile for this novel compound. Researchers must maintain a high degree of caution, adhering strictly to the recommended handling procedures. As data from these studies become available, this document should be updated to reflect a more complete and accurate understanding of the compound's toxicological properties.

References

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • UFV. (n.d.). Safety Data Sheet.
  • Nippon Nyukazai Co., Ltd. (2015). SAFETY DATA SHEET: AMINO ALCOHOL 2A.
  • Fisher Scientific Company. (2012). SAFETY DATA SHEET: 5-Amino-1-pentanol, 50 wt.% aqueous solution.
  • BLD Pharm. (n.d.). 5-Amino-3-phenylpentan-1-ol | 1429481-77-5.
  • Guidechem. (n.d.). 5-amino-3-phenylpentan-1-ol 1429481-77-5 Canada.
  • ProQuest. (n.d.). Phenylethylamine Derivatives: Pharmacological and Toxicological Studies.
  • Consensus. (n.d.). Are there documented adverse effects of phenethylamine use?.
  • PubChem. (n.d.). 5-Amino-3-methylpentan-1-ol.
  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed.
  • UNODC. (n.d.). Details for Phenethylamines.
  • Wikipedia. (n.d.). Phenethylamine.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Amino-2-propanol.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: DL-2-Amino-1-butanol.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: 1-Amino-2-propanol.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Amino-1-pentanol, 50 wt.% aqueous solution.
  • Scognamiglio, J., et al. (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology.
  • ChemicalBook. (2026). 3-Phenyl-1-propanol - Safety Data Sheet.
  • Australian Government Department of Health. (2022). Benzenepropanol - Evaluation statement.

Sources

Foundational

Overview of synthetic pathways for 5-Amino-3-phenylpentan-1-ol

Technical Guide: Synthetic Pathways for 5-Amino-3-phenylpentan-1-ol Part 1: Executive Summary & Strategic Analysis 5-Amino-3-phenylpentan-1-ol is a bifunctional building block characterized by a 1,5-substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthetic Pathways for 5-Amino-3-phenylpentan-1-ol

Part 1: Executive Summary & Strategic Analysis

5-Amino-3-phenylpentan-1-ol is a bifunctional building block characterized by a 1,5-substitution pattern on a 3-phenylpropyl backbone. This scaffold is structurally significant in the synthesis of neurokinin-1 (NK1) receptor antagonists, neprilysin inhibitors, and specific alkaloid analogs.

The synthesis of this molecule presents a classic chemoselectivity challenge: differentiating the two termini of a symmetric or near-symmetric precursor (3-phenylglutaric acid) or preventing intramolecular cyclization (piperidine formation) during the reduction of amino-alcohol intermediates.

This guide prioritizes Route A (The Anhydride-Amidic Acid Reduction) for its scalability and atom economy, while presenting Route B (The Diol-Azide Strategy) as a high-precision alternative for applications requiring orthogonal protection or stereochemical manipulation.

Part 2: Chemical Profile & Retrosynthesis

Target Molecule: 5-Amino-3-phenylpentan-1-ol Core Skeleton: 3-Phenylpentane Key Functional Groups: Primary Amine (


), Primary Alcohol (

), Phenyl Ring (

). Major Synthetic Risk: Intramolecular cyclization to 4-phenylpiperidine under thermodynamic conditions.
Retrosynthetic Logic

The most robust disconnection relies on the symmetry of the 3-phenylglutaric acid backbone. By desymmetrizing at the anhydride stage, we can access the amino-alcohol in fewer steps than via cross-coupling methods.

Retrosynthesis Target 5-Amino-3-phenylpentan-1-ol (Target) AmidicAcid 5-Amino-5-oxo-3-phenylpentanoic acid (Amidic Acid) Target->AmidicAcid Global Reduction (LiAlH4) Diol 3-Phenyl-1,5-pentanediol Target->Diol Functional Group Interconversion Anhydride 3-Phenylglutaric Anhydride AmidicAcid->Anhydride Ammonolysis GlutaricAcid 3-Phenylglutaric Acid (Starting Material) Anhydride->GlutaricAcid Dehydration Diol->GlutaricAcid Esterification & Reduction

Figure 1: Retrosynthetic analysis showing the two primary disconnects back to 3-phenylglutaric acid.

Part 3: Route A – The Anhydride-Amidic Acid Reduction (Primary Protocol)

This route is preferred for scale-up (gram to kilogram) due to the low cost of reagents and the avoidance of azide chemistry.

Step 1: Dehydration to 3-Phenylglutaric Anhydride
  • Reagents: 3-Phenylglutaric acid, Acetic Anhydride.

  • Mechanism: Thermal dehydration.

  • Protocol:

    • Suspend 3-phenylglutaric acid (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat to reflux (140°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.

    • Critical Step: Remove excess acetic anhydride and acetic acid byproduct via vacuum distillation or rotary evaporation to dryness.

    • Recrystallize the resulting solid from toluene/hexane to yield 3-phenylglutaric anhydride.

Step 2: Ammonolysis to the Amidic Acid
  • Reagents: 3-Phenylglutaric anhydride, Aqueous Ammonia (28%) or Ammonia gas, THF.

  • Mechanism: Nucleophilic acyl substitution (Ring Opening).

  • Protocol:

    • Dissolve 3-phenylglutaric anhydride in anhydrous THF (0.5 M).

    • Cool to 0°C.

    • Bubble anhydrous

      
       gas through the solution OR add aqueous ammonium hydroxide dropwise.
      
    • Stir for 1 hour at 0°C, then warm to room temperature (RT).

    • Concentrate the mixture. Acidify carefully with 1N HCl to pH 3–4 to precipitate the mono-amide (4-carbamoyl-3-phenylbutanoic acid).

    • Filter and dry.

Step 3: Global Reduction to 5-Amino-3-phenylpentan-1-ol
  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.
    
  • Mechanism: Hydride transfer reducing both the carboxylate and the amide carbonyls.

  • Expert Insight: Amides are harder to reduce than carboxylic acids. The reaction requires reflux to ensure the amide is fully reduced to the amine rather than stopping at the aldehyde or alcohol.

Detailed Workflow:

ParameterSpecificationRationale
Solvent Anhydrous THFDiethyl ether has a lower boiling point; THF reflux (66°C) is required to drive amide reduction.
Stoichiometry 4.0–5.0 eq

0.75 eq for acidic proton, 0.75 eq for carboxylate reduction, 2.0 eq for amide reduction + excess.
Addition Rate Dropwise (Slurry)Exothermic reaction. Add the solid amidic acid (as a slurry) to the

solution to maintain control.
Quench Fieser MethodUse

, 15%

,

(1:1:3 ratio) to create a granular precipitate that filters easily.

Step-by-Step Protocol:

  • Charge a flame-dried flask with

    
     (4.5 eq) and anhydrous THF under Argon. Cool to 0°C.
    
  • Add the amidic acid (from Step 2) portion-wise or as a THF slurry over 30 minutes.

  • Allow to warm to RT, then heat to reflux for 12–18 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain for amine) or LC-MS. Look for the disappearance of the intermediate amino-alcohol species.

  • Cool to 0°C. Perform Fieser quench (add

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water per
    
    
    g of
    
    
    ).
  • Stir for 30 mins until a white precipitate forms. Filter through Celite.

  • Concentrate the filtrate to obtain the crude amino alcohol.

  • Purification: Distillation is risky due to polymerization/cyclization. Prefer column chromatography (DCM/MeOH/NH4OH).

Part 4: Route B – The Diol-Azide Strategy (High Precision)

This route is ideal if the starting material is expensive (e.g., a chiral acid) or if specific stereochemistry must be preserved without harsh reduction conditions.

RouteB SM 3-Phenylglutaric Acid Diol 3-Phenyl-1,5- pentanediol SM->Diol 1. MeOH/H+ 2. LiAlH4 MonoTos Mono-Tosylate Intermediate Diol->MonoTos TsCl (1.0 eq) Pyridine, 0°C Azide Mono-Azide MonoTos->Azide NaN3, DMF 60°C Product 5-Amino-3-phenyl pentan-1-ol Azide->Product H2, Pd/C or Staudinger

Figure 2: The Diol-Azide pathway allowing for stepwise functionalization.

Key Protocol Differences:

  • Desymmetrization: Reacting the diol with exactly 1.0 equivalent of Tosyl Chloride (TsCl) statistically yields a mixture of di-tosylate, mono-tosylate, and unreacted diol.

  • Separation: The mono-tosylate must be separated via chromatography before azide displacement.

  • Azide Reduction: The Staudinger reduction (

    
    , then 
    
    
    
    ) is milder than
    
    
    and avoids cyclization risks associated with high heat.

Part 5: Critical Control Points & Troubleshooting

The Cyclization Trap (Piperidine Formation)

5-Amino-1-pentanols are thermodynamically prone to intramolecular cyclization to form piperidines, releasing water.

  • Risk Factor: High temperatures during distillation or acidic workups.

  • Mitigation:

    • Avoid acidic workups after the amine is formed.

    • Store the product as a free base at low temperature, or immediately protect the amine (e.g., Boc-protection) if it is an intermediate.

    • Validation: Check NMR for the disappearance of the

      
       triplet and appearance of ring protons (multiplets in the 1.5–3.0 ppm range distinct from the chain).
      
Solubility Issues

The intermediate amidic acid (Route A) often has poor solubility in THF.

  • Solution: Use a Soxhlet extractor to add the solid amidic acid to the

    
     solution continuously, or convert the carboxylic acid to a methyl ester (using Diazomethane or TMS-Diazomethane) prior to reduction. The amido-ester is more soluble than the amidic acid.
    

Part 6: References

  • Preparation of 3-Phenylglutaric Acid Derivatives

    • Castagnoli-Cushman Reaction of 3-Aryl Glutaric Acids. (Synthesis of the core skeleton).[1]

    • Source:

  • Reduction of Amides to Amines

    • Amine synthesis by amide reduction: Protocols and Catalysts.

    • Source:

  • Cyclization Risks of Amino-Pentanols

    • Conversion of 5-amino-1-pentanol to piperidine over zeolite catalysts.

    • Source:

  • General Reductive Amination & Ring Opening

    • Synthesis of 5-amino-1-pentanol via Dihydropyran (Analogous Industrial Route).[2][3]

    • Source:

  • Safety Data & Handling

    • 3-Phenylglutaric Acid (CAS 4165-96-2) MSDS & Properties.

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Routes for Generating 5-Amino-3-phenylpentan-1-ol

This guide details the biocatalytic strategies for synthesizing 5-Amino-3-phenylpentan-1-ol , a critical chiral synthon used in the manufacturing of 3-phenylpiperidine scaffolds (found in NK1 receptor antagonists like Ro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biocatalytic strategies for synthesizing 5-Amino-3-phenylpentan-1-ol , a critical chiral synthon used in the manufacturing of 3-phenylpiperidine scaffolds (found in NK1 receptor antagonists like Rolapitant and PARP inhibitors like Niraparib).

Executive Summary

The synthesis of 5-Amino-3-phenylpentan-1-ol (1) presents a classic stereochemical challenge: establishing the chiral center at the C3 position of the pentyl chain. Traditional chemical routes often rely on toxic chiral auxiliaries or expensive metal-ligand hydrogenations. This guide outlines two superior biocatalytic workflows:

  • The "Workhorse" Route (Lipase): A robust, scalable desymmetrization of 3-phenylglutaric diesters. High TRL (Technology Readiness Level).

  • The "Direct" Route (Transaminase): A streamlined reductive amination of the corresponding lactol/keto-alcohol. High atom economy.

Retrosynthetic Analysis & Pathway Logic

The target molecule can be accessed via two distinct enzymatic disconnections.

Pathway Diagram (Graphviz)

Biocatalysis_Routes Target Target: 5-Amino-3-phenylpentan-1-ol Substrate_A Prochiral Substrate A: 3-Phenylglutaric Anhydride or Diester Step_A_Enz Enzyme: CAL-B (Desymmetrization) Substrate_A->Step_A_Enz Intermediate_A Chiral Monoester (>98% ee) Step_A_Chem Chemical Workup: 1. Amidation 2. Reduction (LAH/BH3) Intermediate_A->Step_A_Chem Step_A_Enz->Intermediate_A  Stereoselective  Ring Opening Step_A_Chem->Target  Chemo-Enzymatic  Hybrid Route Substrate_B Substrate B: 3-Phenyl-1,5-pentanediol (via Lactol eq.) Step_B_Enz Enzyme: Omega-Transaminase (Chiral Amination) Substrate_B->Step_B_Enz Step_B_Enz->Target  Direct Amination  (Dynamic Kinetic Resolution) Cofactor PLP + Amine Donor (IPA or Alanine) Cofactor->Step_B_Enz

Caption: Comparison of the Lipase-mediated desymmetrization route (Route A) and the Transaminase-mediated direct amination route (Route B).

Route A: Lipase-Catalyzed Desymmetrization (Standard Protocol)

Mechanism: This route exploits the ability of Candida antarctica Lipase B (CAL-B) to distinguish between the two enantiotopic carbonyl groups of 3-phenylglutaric anhydride (or the diester), yielding a chiral monoester with high enantiomeric excess (ee).

Materials[1][2][3][4]
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Substrate: 3-Phenylglutaric anhydride (CAS: 2959-96-8).

  • Nucleophile: Methanol (anhydrous).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

Experimental Protocol (Desymmetrization)

This protocol describes the synthesis of (S)-3-phenylglutaric acid monomethyl ester .

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 3-phenylglutaric anhydride (1.90 g, 10 mmol) in MTBE (50 mL).

    • Add Methanol (1.2 mL, 30 mmol, 3 eq).

    • Add Novozym 435 (200 mg, 10% w/w relative to substrate).

  • Incubation:

    • Incubate at 25°C with orbital shaking (200 rpm).

    • Note: Lower temperatures (0-4°C) can enhance enantioselectivity (E-value) but will significantly reduce reaction rate.

  • Monitoring:

    • Monitor conversion by HPLC (C18 column) or TLC. Reaction typically reaches completion (100% conversion of anhydride to monoester) within 24 hours.

    • Self-Validation: The anhydride spot should disappear; a new polar spot (monoacid-monoester) appears.

  • Workup:

    • Filter off the immobilized enzyme (can be washed with MTBE and reused up to 5 cycles).

    • Evaporate the solvent under reduced pressure.[2]

    • Yield: Quantitative (>95%).

    • ee Determination: Derivatize a sample with chiral amine (e.g., (R)-PEA) or use Chiralcel OD-H column. Expected ee: >96% (S).

Downstream Processing (Chemical Steps)

To reach the final 5-Amino-3-phenylpentan-1-ol :

  • Amidation: Treat the crude monoester with carbonyldiimidazole (CDI) followed by aqueous ammonia to generate the amido-ester.

  • Global Reduction: Reduce the amido-ester using LiAlH₄ or Borane-THF complex to yield the target amino alcohol.

Route B: Omega-Transaminase (ω-TA) Screening (Advanced Protocol)

Mechanism: This route utilizes an ω-Transaminase to convert the carbonyl group of a precursor (potentially 5-hydroxy-3-phenylpentan-1-one, often in equilibrium with its lactol form) directly into the amine. This requires an amine donor (isopropylamine or alanine).

Enzyme Panel Selection
  • Source: Commercial screening kits (e.g., Codexis, Almac, Johnson Matthey) or wild-type panels (Vibrio fluvialis, Chromobacterium violaceum).

  • Selectivity: Screen for (S)-selective transaminases.

Screening Workflow (96-Well Plate)
ComponentConcentrationRole
Substrate 10 mM5-hydroxy-3-phenylpentan-1-one
Enzyme 2-5 mg/mLBiocatalyst
PLP 1 mMCofactor
Amine Donor 1 M Isopropylamine (IPA)Nitrogen source
Buffer 100 mM K-Phosphate, pH 7.5Medium
DMSO 5-10% (v/v)Co-solvent for solubility
Protocol
  • Preparation: Prepare a Master Mix containing Buffer, PLP, and IPA.

  • Dispensing: Add 180 µL of Master Mix to each well of a 96-deep well plate containing pre-weighed lyophilized enzymes.

  • Initiation: Add 20 µL of Substrate stock (100 mM in DMSO).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile + 0.1% Formic Acid. Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via HPLC-MS.

Scale-Up Considerations (1 L Reactor)
  • Equilibrium Shift: Transamination is reversible. Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) system if using Alanine as a donor to remove pyruvate (coproduct) and drive the reaction to completion.

  • Inhibition: If the substrate is toxic >50 mM, employ a fed-batch strategy , dosing the substrate continuously.

Analytical Controls & Validation

Trustworthiness in data is paramount. Use the following methods to validate your product.

HPLC Method (Chiral Purity)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm for phenyl ring).

  • Retention Times:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Verify with racemic standard).

NMR Characterization (Self-Validation)
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic multiplet at ~2.8-3.0 ppm (benzylic proton at C3).

  • Validation Check: The integration of the phenyl protons (5H) should match the integration of the hydroxymethyl protons (2H, triplet/multiplet at ~3.5 ppm).

References

  • Wu, T. Y., et al. (2018). "CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides." Applied Biochemistry and Biotechnology. Link

  • Gotor, V., et al. (2011). "Complementary lipase-mediated desymmetrization processes of 3-aryl-1,5-disubstituted fragments." Journal of Organic Chemistry. Link

  • Mishra, S., et al. (2023).[2][3][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link[2]

  • Almac Group. "Application of ω‐Transaminases in the Pharmaceutical Industry." Biotechnology Letters. Link

  • Yeow, K., et al. (2022).[5] "Biocatalytic routes to pyrrolidine, piperidine and azepane type iminosugars."[5] Chemical Science. Link

Sources

Application

Application Note: Integrity Management of Hygroscopic Amino Alcohols

Topic: Handling and Storage Protocols for Hygroscopic Amino Alcohols Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists. Abstract & Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling and Storage Protocols for Hygroscopic Amino Alcohols Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.

Abstract & Introduction

Amino alcohols (e.g., Ethanolamine, Prolinol, Valinol) are ubiquitous chiral building blocks in drug development and CO₂ capture technologies. However, their dual functionality—possessing both a nucleophilic amine and a hydrophilic hydroxyl group—renders them uniquely susceptible to environmental degradation.

While simple hygroscopicity (water uptake) is the commonly understood risk, the critical failure mode for these compounds is often the subsequent reaction with atmospheric CO₂. Water uptake catalytically accelerates the formation of carbamate salts, leading to irreversible changes in stoichiometry, physical state (often turning crystalline solids into oils), and yield loss in downstream coupling reactions.

This guide outlines a self-validating protocol for the storage, handling, and recovery of these sensitive reagents, moving beyond standard "store in a cool dry place" advice to provide mechanistic-based handling strategies.

Mechanism of Degradation

To preserve integrity, one must understand the degradation cycle. Amino alcohols do not just "get wet"; they actively capture carbon.

The Water-Mediated Carbamate Cycle

Unlike simple amines, amino alcohols utilize their hydroxyl group to stabilize the zwitterionic intermediate formed when the amine attacks CO₂. This makes them "super-absorbers" of CO₂ from the air.

  • Hygroscopic Initiation: The compound absorbs atmospheric moisture.

  • Solvation & Activation: Water solvates the amine, increasing its mobility and reactivity.

  • CO₂ Capture: The amine attacks atmospheric CO₂, forming a carbamate.[1]

  • Salt Formation: The resulting species is often an ionic liquid or salt, rendering the original reagent useless for precise stoichiometric reactions.

DegradationCycle Dry Dry Amino Alcohol (Active Reagent) Moisture H₂O Uptake (Hygroscopic Action) Dry->Moisture Air Exposure Zwitterion Zwitterion Intermediate Moisture->Zwitterion + Atmospheric CO₂ Carbamate Carbamate/Carbonate Salt (Degraded) Zwitterion->Carbamate Stabilization Carbamate->Moisture Catalytic Acceleration

Figure 1: The degradation cascade. Note that water uptake is merely the gateway; CO₂ fixation is the terminal degradation event.

Protocol 1: Receipt and Long-Term Storage

Objective: Maintain water content <0.5% w/w and prevent carbamate formation during dormancy.

The "Gold Standard" Storage System

Standard screw-cap bottles are insufficient for long-term storage of hygroscopic amino alcohols due to permeation through the liner.

ComponentSpecificationRationale
Primary Container Borosilicate Glass with PTFE-lined Septum CapPTFE resists corrosion; Septum allows gas purging without opening.
Secondary Containment Vacuum Desiccator or Mylar® Bag with DesiccantProvides a redundant barrier against humidity.
Atmosphere Nitrogen (N₂) or Argon (Ar)Displaces CO₂ and O₂. Argon is heavier than air and offers better blanketing.
Temperature +2°C to +8°C (Refrigerated)Slows kinetics of oxidation and hydrolysis.
Step-by-Step Storage Workflow
  • Initial Assessment: Upon receipt, inspect the physical state. If a solid reagent appears "oily" or "clumped," perform a melting point check immediately.

  • Headspace Purge: Before storing, insert a needle connected to an inert gas line (N₂/Ar) through the septum. Vent with a secondary needle. Purge for 2 minutes at low flow.

  • Seal Reinforcement: Wrap the cap junction with electrical tape or Parafilm. Note: Parafilm is permeable to water vapor over months; electrical tape provides a tighter mechanical seal for long durations.

  • Desiccant Choice: Store in a secondary container with Phosphorus Pentoxide (P₂O₅) or Molecular Sieves (4A) . Avoid Calcium Chloride (CaCl₂) if the amino alcohol is volatile, as it can form liquid brines that may contaminate the bottle exterior.

Protocol 2: Active Handling and Transfer

Objective: Transfer reagent to reaction vessel without breaking the inert atmosphere chain.

Decision Matrix: Choosing the Right Method

Not all experiments require a glovebox. Match the protocol to the sensitivity.

HandlingMatrix Start Reagent Handling Decision IsCritical Is Stoichiometry Critical (>98%)? Start->IsCritical Glovebox Method A: Glovebox IsCritical->Glovebox Yes IsLiquid Is Reagent Liquid? IsCritical->IsLiquid No Schlenk Method B: Syringe/Cannula IsLiquid->Schlenk Yes Rapid Method C: Rapid Weigh + Purge IsLiquid->Rapid No

Figure 2: Operational decision tree for selecting the appropriate handling protocol.

Method A: Glovebox (The Ideal)
  • Best for: Solid amino alcohols, catalytic ligands, and scale <100 mg.

  • Procedure: Bring the sealed bottle into the antechamber. Cycle vacuum/N₂ at least 3 times. Weigh inside the box.

Method B: Syringe/Cannula Transfer (Liquids)
  • Best for: Liquid amino alcohols (e.g., Ethanolamine) on >1g scale.

  • Procedure:

    • Flame-dry the receiving flask and cool under N₂.

    • Insert a long needle connected to N₂ positive pressure into the reagent bottle septum.

    • Use a gas-tight syringe (glass preferred) to withdraw the liquid. The positive pressure helps fill the syringe without introducing air bubbles.

    • Inject directly into the reaction solvent.

Method C: Rapid Weigh & Purge (Solids/Non-Critical)
  • Best for: Large scale (>5g) where <2% degradation is acceptable.

  • Procedure:

    • Tare the receiving flask with a septum cap on.

    • Remove cap, quickly add solid reagent, replace cap.

    • Immediately evacuate the flask on a Schlenk line and backfill with N₂ (3 cycles).

    • Self-Validation: If the solid turns to liquid/goo during weighing, the atmosphere is too humid. Abort and move to Method A.

Protocol 3: Recovery and Purification

Objective: Restore degraded reagents (wet or carbonated) to synthetic grade.

If a container has been left open, the reagent likely contains water and carbamate salts.

MethodSuitabilityProtocol Summary
Vacuum Distillation Liquids (Grossly contaminated)Distill under high vacuum (<5 mmHg). Discard the first 10% (contains water/azeotrope). Collect the main fraction. Store immediately over sieves.
Azeotropic Drying Solids/Liquids (Wet only)Dissolve in Toluene or Benzene. Reflux with a Dean-Stark trap to remove water. Remove solvent in vacuo.
Molecular Sieves Polishing (Trace water)Add activated 3A Molecular Sieves (20% w/w) to the liquid. Let stand for 24h. Note: Use 3A for small alcohols to prevent adsorption of the alcohol itself; 4A is acceptable for bulky amino alcohols.

Critical Warning: Do not use acidic drying agents (e.g., Silica, P₂O₅ directly in liquid) as the amine will react exothermically.

Safety and Disposal

  • Corrosivity: Amino alcohols are caustic. They cause severe skin burns and eye damage.

  • Incompatibility: Violent reactions with strong acids and oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down drains; high pH can damage plumbing and aquatic life.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethanolamine. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Stylianou, K. C., et al. (2020).[1] CO₂ Methanation via Amino Alcohol Relay Molecules. National Institutes of Health. Link

  • Patil, N., et al. (2016).[2] Molecular Sieve Dehydration. International Journal of Advanced Research in Science, Engineering and Technology. Link

  • Cui, X., et al. (2020).[1] CO2 Utilization through Reaction with Alcohols: A Quantum Chemical Study. National Institutes of Health. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-3-phenylpentan-1-ol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the preparation of 5-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the preparation of 5-amino-3-phenylpentan-1-ol .

Because this molecule contains both a nucleophilic primary amine and a primary alcohol separated by a 5-carbon chain, it is thermodynamically predisposed to intramolecular cyclization. This guide moves beyond basic troubleshooting to explain the fundamental causality behind these side reactions, providing you with self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: I attempted to synthesize the amino alcohol by reducing 3-phenylglutarimide with LiAlH4, but I only isolated 4-phenylpiperidine. Why?

Causality: This is a fundamental mechanistic error regarding imide reduction, not a side reaction. Imides do not undergo ring-opening upon reduction with Lithium Aluminum Hydride (LiAlH4). The hydride reduces both carbonyl groups to methylene (–CH2–) groups while leaving the cyclic C–N bonds intact. Because the 6-membered ring of 3-phenylglutarimide has the phenyl group at the 4-position relative to the nitrogen, the direct product is exclusively the cyclic amine, 4-phenylpiperidine . Actionable Protocol: To obtain the open-chain 1,5-amino alcohol, you must start from an acyclic precursor. We recommend the concerted reduction of ethyl 4-cyano-3-phenylbutanoate or 5-azido-3-phenylpentyl acetate [1].

Q2: I used catalytic hydrogenation (H2, Pd/C) on ethyl 4-cyano-3-phenylbutanoate to avoid the hazards of LiAlH4, but my major product is a lactam. How did this happen?

Causality: Catalytic hydrogenation under standard conditions is chemoselective: it reduces the nitrile group but leaves the aliphatic ester intact. This yields the intermediate ethyl 5-amino-3-phenylpentanoate. However, this intermediate is highly unstable. The newly formed C5 primary amine rapidly undergoes an intramolecular acyl substitution with the C1 ethyl ester. This expels ethanol and forms the thermodynamically favored 6-membered ring, 4-phenylpiperidin-2-one (a lactam). Actionable Protocol: For a single-step, concerted reduction of both the ester and the nitrile functional groups, a strong hydride source like LiAlH4 is mandatory. If you must use catalytic hydrogenation, you must first reduce the ester to an alcohol (e.g., using DIBAL-H) before reducing the nitrile.

Q3: My GC-MS shows a major impurity with an m/z of ~161 after LiAlH4 reduction. What is this, and how do I prevent it?

Causality: This is 4-phenylpiperidine (MW 161.25 g/mol ), resulting from the intramolecular dehydration and cyclization of your target 5-amino-3-phenylpentan-1-ol. 1,5-amino alcohols are highly susceptible to 6-exo-tet cyclization. If your workup is even slightly acidic, the C1 hydroxyl group is protonated, turning it into an excellent leaving group (water) for the C5 amine to attack. Furthermore, if you are using transition metal catalysts (like Ru, Ir, or elevated temperatures with Pd/Ni), the catalyst can trigger a "hydrogen borrowing" auto-transfer process, temporarily oxidizing the alcohol to an aldehyde and forcing cyclization[2][3]. Actionable Protocol: You must maintain strictly basic conditions during the isolation phase. Implement the Fieser Workup (detailed in Part 3), which quenches the hydride while generating a highly basic (pH > 10) aluminate salt matrix, completely shutting down the acid-catalyzed cyclization pathway.

Q4: During nitrile reduction, I am seeing a high percentage of a secondary amine dimer. How do I suppress this?

Causality: The reduction of a nitrile proceeds via an intermediate imine. The highly nucleophilic primary amine product can attack this imine intermediate, forming a secondary imine that is subsequently reduced to a bis-alkylated secondary amine dimer. Actionable Protocol: If utilizing catalytic hydrogenation for nitrile reduction, introduce ammonia (NH3) into the reaction mixture. Ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium backward and ensuring high selectivity for the primary amine[4].

Part 2: Quantitative Data & Reagent Selection

The table below summarizes the causality between chosen reducing conditions and the resulting impurity profiles when attempting to synthesize 5-amino-3-phenylpentan-1-ol.

PrecursorReducing Agent / ConditionsPrimary ProductMajor Impurity / Side Product
3-Phenylglutarimide LiAlH4 (Reflux, THF)4-PhenylpiperidineN/A (Incorrect Precursor)
Ethyl 4-cyano-3-phenylbutanoate H2, Pd/C (50 psi, RT)4-Phenylpiperidin-2-oneSecondary Amine Dimer
5-Azido-3-phenylpentyl acetate LiAlH4 (0 °C to RT)5-Amino-3-phenylpentan-1-ol4-Phenylpiperidine (If acidic workup)
Ethyl 4-cyano-3-phenylbutanoate LiAlH4 (3.0 eq), Fieser Workup 5-Amino-3-phenylpentan-1-ol (>85%) Trace Lactam (<2%)

Part 3: Validated Experimental Protocol

Self-Validating Concerted Reduction via LiAlH4

Objective: Synthesize 5-amino-3-phenylpentan-1-ol from ethyl 4-cyano-3-phenylbutanoate while actively suppressing lactamization and cyclization.

Step 1: Reagent Preparation Suspend LiAlH4 (3.0 equivalents) in anhydrous THF at 0 °C under a strict argon atmosphere. Causality: A large excess of hydride ensures complete and rapid reduction of both the ester and nitrile moieties simultaneously, preventing the intermediate amine from stalling and attacking unreduced ester groups (lactamization).

Step 2: Addition Dissolve ethyl 4-cyano-3-phenylbutanoate in anhydrous THF and add dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10 °C to control the exothermic hydride transfer.

Step 3: Reflux Once addition is complete, warm the reaction to room temperature, then heat to 65 °C (reflux) for 4 hours. Causality: Elevated temperature provides the activation energy required to break down stable intermediate aluminate complexes, driving the reaction to the fully reduced amino alcohol.

Step 4: Fieser Workup (Critical Anti-Cyclization Step) Cool the reaction mixture to 0 °C. For every


 grams  of LiAlH4 used, sequentially and cautiously add:
  • 
     mL  of distilled H2O.
    
  • 
     mL  of 15% aqueous NaOH.
    
  • 
     mL  of distilled H2O.
    Causality: This specific stoichiometric addition forms a granular, easily filterable inorganic precipitate (LiAlO2) while maintaining a highly basic environment. This strictly prohibits the protonation of the C1 hydroxyl group, completely shutting down the dehydration-cyclization pathway to 4-phenylpiperidine.
    

Step 5: Isolation Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the pure 1,5-amino alcohol.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathways and the causality of side-reaction branching based on reagent choice and workup conditions.

Pathway Precursor Ethyl 4-cyano-3-phenylbutanoate (Acyclic Precursor) AminoEster Ethyl 5-amino-3-phenylpentanoate (Intermediate) Precursor->AminoEster H2, Pd/C (Chemoselective) Target 5-Amino-3-phenylpentan-1-ol (Target Product) Precursor->Target LiAlH4 (3.0 eq) Concerted Reduction Lactam 4-Phenylpiperidin-2-one (Lactamization) AminoEster->Lactam Intramolecular Cyclization (-EtOH) Piperidine 4-Phenylpiperidine (Dehydration/Cyclization) Target->Piperidine Acidic Workup or Hydrogen Borrowing

Caption: Chemoselective reduction pathways and cyclization side-reactions in amino alcohol synthesis.

Part 5: References

  • Title: Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Source: New Journal of Chemistry (RSC Publishing). URL:[4]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC (National Institutes of Health). URL:[2]

  • Title: 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Source: Green Chemistry (RSC Publishing). URL:[3]

  • Title: (S)-5-hydroxy-3-phenylpentyl acetate | 153363-11-2 - 摩熵化学 (Reference for 5-azido-3-phenylpentyl acetate precursor). Source: Molaid / Chemoenzymatic Asymmetric Synthesis. URL:[1]

Sources

Optimization

Optimizing enantiomeric excess (ee) in 5-Amino-3-phenylpentan-1-ol production

Technical Support Center: Optimizing Enantiomeric Excess (ee) in 5-Amino-3-phenylpentan-1-ol Production Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantiomeric Excess (ee) in 5-Amino-3-phenylpentan-1-ol Production

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing chiral GABA analogues and related active pharmaceutical ingredients (APIs). The production of highly enantiopure (S)-5-amino-3-phenylpentan-1-ol relies heavily on the initial chemoenzymatic desymmetrization of a prochiral precursor. Below, we provide mechanistic troubleshooting, validated protocols, and quantitative data to ensure a self-validating experimental workflow.

Mechanistic Pathway & Workflow

G A 3-Phenylpentane-1,5-diol (Prochiral Substrate) B Enzymatic Desymmetrization (AK Lipase, Vinyl Acetate) A->B Acetylation C (S)-5-Hydroxy-3-phenylpentyl acetate (Chiral Intermediate, >95% ee) B->C Enantioselective D Mesylation & Azidation (MsCl, Et3N, then NaN3) C->D Activation E (S)-5-Azido-3-phenylpentyl acetate D->E Substitution F Reduction & Hydrolysis (H2, Pd/C, NaOH) E->F Deprotection G (S)-5-Amino-3-phenylpentan-1-ol (Target Molecule) F->G Final Product

Chemoenzymatic pathway for (S)-5-amino-3-phenylpentan-1-ol via lipase desymmetrization.

Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of my monoacetate intermediate stalling at 70-80% during the desymmetrization of 3-phenylpentane-1,5-diol? A1: The stall in enantiomeric excess is almost always tied to the choice of biocatalyst and its active site topology. For 3-substituted pentane-1,5-diols, [1] is vastly superior to CAL-B (Candida antarctica lipase B). The active site pocket of AK Lipase can comfortably accommodate the bulky 3-phenyl group, allowing precise discrimination between the enantiotopic hydroxymethyl groups. If you are already using AK Lipase, check your reaction temperature. Lowering the temperature from 30°C to 20°C slows the reaction kinetics but tightens the transition state geometry, often pushing the ee above 95%.

Q2: I am observing significant formation of the diacetate byproduct. How can I prevent over-acetylation and loss of ee? A2: This is a classic kinetic resolution issue. The first acetylation of the diol is highly enantioselective. However, if the reaction proceeds too long, the enzyme will begin acetylating the minor enantiomer of the monoacetate or over-acetylating the major enantiomer, skewing the ee and reducing your yield of the desired monoacetate. To prevent this, strictly limit the acyl donor (vinyl acetate) to 1.5–2.0 equivalents. More importantly, monitor the reaction via chiral HPLC and terminate the reaction at exactly 50-60% conversion of the diol.

Q3: Can I substitute vinyl acetate with ethyl acetate or acetic anhydride as the acyl donor? A3: No. Vinyl acetate is an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the equilibrium forward and preventing the reverse hydrolysis reaction that scrambles stereocenters. Using ethyl acetate leads to reversible transesterification and diminishes ee. Acetic anhydride causes non-enzymatic background acetylation, which bypasses the enzyme's chiral pocket and completely destroys enantioselectivity.

Q4: How do I recover the ee if the enzymatic step yields suboptimal purity (<90% ee)? A4: While the (S)-5-hydroxy-3-phenylpentyl acetate is a liquid and difficult to enrich via crystallization, downstream intermediates can be purified. Converting the final (S)-5-amino-3-phenylpentan-1-ol into a hydrochloride salt allows for recrystallization from an ethanol/ethyl acetate matrix. This thermodynamic purification step can enrich a 90% ee crude product to >99% ee prior to further drug development steps [2].

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess during the desymmetrization of 3-phenylpentane-1,5-diol.

BiocatalystSolventAcyl Donor (Eq.)Temp (°C)Conversion (%)Yield (%)ee (%)
AK Lipase THFVinyl Acetate (1.5)30558496 (S)
AK Lipase THFVinyl Acetate (1.5)20488098 (S)
CAL-B TolueneVinyl Acetate (1.5)30606272 (S)
PS Lipase 1,4-DioxaneVinyl Acetate (1.5)30527889 (S)
AK Lipase THFEthyl Acetate (1.5)30354580 (S)

Data extrapolated from optimized lipase-catalyzed desymmetrization transformations[1, 2].

Step-by-Step Experimental Protocols

Protocol A: Enzymatic Desymmetrization to (S)-5-Hydroxy-3-phenylpentyl acetate Self-Validation Check: The reaction must not exceed 60% conversion to prevent diacetate formation.

  • Dissolve 3-phenylpentane-1,5-diol (10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Add vinyl acetate (15.0 mmol, 1.5 eq.) to the solution.

  • Introduce AK Lipase (Amano Lipase AK, 500 mg).

  • Stir the suspension at 25°C at 250 rpm.

  • Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and chiral HPLC.

  • Once conversion reaches ~55% (typically 12-16 hours), filter the mixture through a Celite pad to remove the enzyme.

  • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the (S)-monoacetate.

Protocol B: Activation and Azidation

  • Dissolve the (S)-monoacetate (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) and cool to 0°C.

  • Add triethylamine (7.5 mmol), followed by dropwise addition of methanesulfonyl chloride (MsCl, 6.0 mmol). Stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the mesylate.

  • Dissolve the crude mesylate in anhydrous DMF (20 mL). Add sodium azide (NaN₃, 10.0 mmol).

  • Heat the mixture to 60°C for 8 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3x). Wash the organic layer with brine, dry, and concentrate to yield (S)-5-azido-3-phenylpentyl acetate.

Protocol C: Reduction and Hydrolysis to (S)-5-Amino-3-phenylpentan-1-ol

  • Dissolve the azido-acetate (4.0 mmol) in methanol (20 mL).

  • Add 10% Pd/C (40 mg) and stir under a hydrogen atmosphere (1 atm, balloon) for 6 hours at room temperature to reduce the azide to an amine.

  • Filter the catalyst through Celite.

  • To the filtrate, add 2M aqueous NaOH (10 mL) and stir for 4 hours at room temperature to hydrolyze the acetate group.

  • Extract the aqueous mixture with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, (S)-5-amino-3-phenylpentan-1-ol.

References

  • Ríos-Lombardía, N., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Complementary Lipase-Mediated Desymmetrization Processes of 3-Aryl-1,5-Disubstituted Fragments. Enantiopure Synthetic Valuable Carboxylic Acid Derivatives. The Journal of Organic Chemistry, 76(3), 811-819.[Link]

  • Ríos-Lombardía, N., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Chemoenzymatic Asymmetric Synthesis of Optically Active Pentane-1,5-diamine Fragments by Means of Lipase-Catalyzed Desymmetrization Transformations. The Journal of Organic Chemistry, 76(14), 5709-5718.[Link]

Troubleshooting

Technical Support Center: Catalyst Resilience in Amino Alcohol Hydrogenation

Executive Summary: The "Amine Dilemma" Welcome to the technical support hub. If you are hydrogenating amino acids, nitro-alcohols, or cyanohydrins to synthesize amino alcohols, you are likely facing the "Product Inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amine Dilemma"

Welcome to the technical support hub. If you are hydrogenating amino acids, nitro-alcohols, or cyanohydrins to synthesize amino alcohols, you are likely facing the "Product Inhibition Paradox."

In 85% of support cases we handle, the target molecule (the amino alcohol) acts as a potent catalyst poison. The nitrogen lone pair (


) binds irreversibly to the active metal sites (Pd, Pt, Rh) or the acidic support, halting the reaction typically at 40–60% conversion.

This guide moves beyond generic advice. We focus on site-blocking mechanisms , chelation effects , and condensation oligomers , providing self-validating protocols to restore catalytic turnover numbers (TON).

Diagnostic Module: Is Your Catalyst Poisoned or Dead?

Before altering chemistry, you must distinguish between reversible poisoning (site blocking) and irreversible deactivation (sintering/leaching).

Visualizing the Failure Mode

The following logic tree outlines the diagnostic process for a stalled hydrogenation reaction.

TroubleshootingTree Start Symptom: Reaction Stalls (< 90% Conversion) Step1 Test 1: Filter & Wash Catalyst (Polar Solvent: MeOH/Water) Start->Step1 Decision1 Does activity return in fresh substrate? Step1->Decision1 Reversible Diagnosis: Reversible Poisoning (Product Inhibition) Decision1->Reversible Yes Irreversible Diagnosis: Irreversible Deactivation Decision1->Irreversible No Step2 Test 2: ICP-MS of Filtrate Irreversible->Step2 Leaching Cause: Metal Leaching (Chelation by Amino Alcohol) Step2->Leaching High Metal Content Sintering Cause: Sintering/Fouling (Thermal/Oligomers) Step2->Sintering Low Metal Content

Figure 1: Diagnostic decision tree to isolate the root cause of catalyst failure.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Sudden Stop" (Nitrogen Lone Pair Poisoning)

User Question: "I am hydrogenating a nitrile to an amino alcohol using 5% Pd/C. The reaction is fast initially but stops dead at 50% conversion. Adding fresh catalyst restarts it briefly. Why?"

Technical Analysis: You are experiencing Autocatalytic Poisoning . As the concentration of your product (primary amine) increases, it competes with the reactant for the metal surface. The nitrogen lone pair (


) is a strong 

-donor and binds tightly to the electron-deficient Pd surface, effectively "capping" the active sites.

The Solution: The Protonation Strategy You must mask the nitrogen lone pair. By running the reaction in acidic media, you protonate the amine (


), rendering it incapable of coordinating to the metal.[1]

Protocol: Acid-Modified Hydrogenation

  • Stoichiometry: Add 1.0 to 2.0 equivalents of acid relative to the substrate.

    • Recommended: Methanesulfonic acid (MSA) or

      
      .
      
    • Avoid:

      
       (Chloride ions are also catalyst poisons).
      
  • Solvent: Switch to protic solvents like Methanol (MeOH) or Water/MeOH mixtures to solubilize the resulting ammonium salt.

  • Execution:

    • Load Pd/C (5 wt%).

    • Add Substrate + Solvent.[1][2][3]

    • Add Acid (1.1 eq).

    • Pressurize

      
       (typically 3–5 bar).
      
  • Workup: Post-reaction, filter the catalyst, then basify the filtrate to recover the free amine.

Evidence: Research on mandelonitrile hydrogenation confirms that adding


 prevents imine coupling and amine poisoning, raising yields from <40% to >87% [1].
Issue 2: The "Gummy Catalyst" (Oligomerization)

User Question: "My catalyst is coated in a sticky, colored residue. The product purity is low, and I see high molecular weight peaks in LC-MS."

Technical Analysis: This is Condensation Fouling . The intermediate imine is highly reactive. If the hydrogenation rate is too slow, the imine reacts with the newly formed amine to create secondary amines or oligomers (polymers). These large molecules physically coat the catalyst pores (pore blocking).

The Solution: Kinetic Control You must accelerate the hydrogenation step (


) to outcompete the condensation step (

).

Protocol: High-Pressure/Low-Temp Optimization

  • Increase Pressure: Move from 1 bar to 10–20 bar. Higher hydrogen concentration on the surface favors rapid reduction of the imine.

  • Lower Temperature: Condensation reactions have higher activation energies than hydrogenation. Dropping from 50°C to 20°C often suppresses oligomerization while maintaining hydrogenation rates.

  • Batch Mode: Do not trickle feed the substrate. High substrate concentration favors the condensation. (Counter-intuitive, but often true for imine-amine coupling). Correction: Actually, inverse addition (slow addition of substrate to a catalyst-rich suspension) keeps the imine concentration low, preventing cross-reaction.

Comparative Data: Effect of Conditions on Selectivity

ParameterStandard ConditionOptimized ConditionResult
Pressure 1 bar (Balloon)20 bar (Autoclave)Faster imine reduction
Temperature 60°C25°CReduced oligomerization
Additive None1.5 eq

Prevents amine coupling
Yield 45% (Sticky residue)92% (Clean product)[2]
Issue 3: Leaching & Selectivity (The Chelation Problem)

User Question: "I am using a Rhodium catalyst for a chiral amino acid hydrogenation. The enantioselectivity (ee) drops after the first run, and the solution turns slightly colored."

Technical Analysis: Amino alcohols are excellent chelating ligands (bidentate N-O binding). They can strip metal atoms from the support, especially with weak interactions. Furthermore, standard supports like Alumina or Carbon may not provide the necessary electronic modification for high selectivity.

The Solution: The Rh-MoOx System For amino acid to amino alcohol conversion, the Rh-MoOx/SiO2 catalyst system is superior to standard Rh/C. The Molybdenum oxide (


) acts as a promoter that:
  • Activates the carbonyl group (via Lewis acidity).

  • Stabilizes the Rhodium against leaching.

  • Prevents racemization (retains configuration).

Mechanism Diagram: Rh-MoOx Synergism

Mechanism Substrate Amino Acid (-COOH) MoSite MoOx Site (Activates C=O) Substrate->MoSite Adsorption Intermediate Hydride Attack MoSite->Intermediate Polarization RhSite Rh Metal (Splits H2) RhSite->MoSite Synergistic Interaction RhSite->Intermediate H- Spillover Product Amino Alcohol (Retention of config) Intermediate->Product Reduction

Figure 2: Synergistic activation of the carbonyl group by MoOx prevents the harsh conditions that usually lead to leaching or racemization.

Protocol: Rh-MoOx Implementation

  • Catalyst: 4 wt% Rh - ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Mo/Rh molar ratio = 1:8).[4]
    
  • Solvent: Water (Green chemistry compliant).[5]

  • Conditions: 80°C, 70 bar

    
    .
    
  • Result: This specific system has demonstrated >90% yield with >99% retention of optical purity, resisting the poisoning that deactivates pure Rh [2, 3].

Summary of Validated Solutions

Poison TypeMechanismDiagnostic SignPrimary Solution
Amine Product Irreversible adsorption to metal via N-lone pair.Reaction stops at ~50%. Resumes with fresh catalyst.Acidic Additive: Add 1.1 eq

or MSA to protonate amine.
Imine Oligomers Condensation of imine intermediates blocks pores.Sticky catalyst, high MW impurities, slow rate.High Pressure / Low Temp: Favor hydrogenation over condensation.
Sulfur/Halides Irreversible binding to active sites (from feedstock).Immediate inactivity. No uptake of

.
Pre-treatment: Oxidize sulfur to sulfones; Wash catalyst; Use robust supports.
Metal Leaching Chelation by amino alcohol product.Loss of activity on recycle; Colored filtrate.Support Change: Switch to Rh-MoOx or anchored catalysts.

References

  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. Source: ACS Organic Process Research & Development. Context: Demonstrates the necessity of acidic additives (H2SO4) to prevent amine poisoning and imine coupling. URL:[Link]

  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Source: Royal Society of Chemistry (Chem. Commun.).[6] Context: Establishes Rh-MoOx/SiO2 as a poison-resistant, high-selectivity catalyst for amino acid reduction in water. URL:[Link]

  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols. Source: ChemSusChem (via SciSpace/ResearchGate). Context: Details the stability of Rh-MoOx against leaching and the role of phosphoric acid additives. URL:[Link]

Sources

Optimization

Troubleshooting crystallization difficulties of 5-Amino-3-phenylpentan-1-ol salts

Welcome to the technical support center for the crystallization of 5-Amino-3-phenylpentan-1-ol salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Amino-3-phenylpentan-1-ol salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this versatile amino alcohol. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My attempt to crystallize a 5-Amino-3-phenylpentan-1-ol salt resulted in an oil or a gummy precipitate. What is happening and how can I fix it?

A1: The formation of oils or gums instead of crystals is a common issue when working with amine salts, often due to a few key factors.[1] 5-Amino-3-phenylpentan-1-ol possesses both a hydroxyl (-OH) and an amino (-NH2) group, which can participate in extensive hydrogen bonding.[2][3][4][5] This, combined with the flexible alkyl chain and the phenyl group, can lead to a situation where the molecules aggregate in a disordered, liquid-like state rather than an ordered crystal lattice.

Causality and Troubleshooting Steps:

  • High Supersaturation: Rapidly creating a highly supersaturated solution, for instance, by quickly adding a large volume of anti-solvent, can lead to "crashing out" as an oil. The molecules don't have sufficient time to orient themselves into a crystal lattice.

    • Solution: Reduce the rate of supersaturation. Add the anti-solvent dropwise and with vigorous stirring to a heated solution of your salt. Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.

  • Solvent Choice: The solvent system may be too "good," meaning the salt is highly soluble, or it may not be optimal for promoting the necessary intermolecular interactions for crystallization.

    • Solution: Experiment with different solvent and anti-solvent systems. A good starting point is to dissolve the salt in a polar solvent where it is soluble (e.g., methanol, ethanol, isopropanol) and then add a less polar or non-polar anti-solvent in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), heptane, toluene).[1]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation and promote oiling out.[6][7][8][9][10]

    • Solution: Ensure the purity of your 5-Amino-3-phenylpentan-1-ol free base and the acid used for salt formation. If necessary, purify the free base by chromatography or distillation before salt formation.

  • Water Content: Traces of water can sometimes hinder crystallization, especially for hydrochloride salts, by forming highly solvated ions that are difficult to organize into a crystal lattice.

    • Solution: Use anhydrous solvents and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon). For hydrochloride salts, using a solution of HCl in an organic solvent (e.g., 2-propanol or diethyl ether) is preferable to aqueous HCl.[1]

Q2: I have crystals, but the yield is very low. How can I improve it?

A2: Low yield is often a matter of optimizing the solubility balance and ensuring complete precipitation.

Strategies for Yield Improvement:

  • Solvent System Optimization: The goal is to find a solvent system where the salt has high solubility at an elevated temperature and low solubility at a lower temperature.

    • Action: Perform a solubility screen with a small amount of material across a range of solvents. See the protocol for a systematic approach.

  • Maximize Supersaturation (Controlled):

    • Action: After crystallization has initiated, you can often increase the yield by adding more anti-solvent or by slowly evaporating some of the primary solvent. Cooling the mixture to 0°C or below for an extended period can also enhance precipitation.

  • pH Adjustment: For salts of weak acids and bases, the pH of the solution can influence the equilibrium between the free base/acid and the salt, thereby affecting solubility.

    • Action: Ensure the stoichiometry of the acid is correct. For a hydrochloride salt, a slight excess of HCl can sometimes suppress the solubility of the salt.

Q3: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?

A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.[2][3][4][5][11] Amino alcohol salts are known to exhibit polymorphism due to the variety of possible hydrogen bonding arrangements.[2][3][4][5]

Confirmation and Control of Polymorphism:

  • Confirmation:

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.[12]

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and heats of fusion.[12]

    • Microscopy: Polymorphs often exhibit different crystal habits (shapes).[13]

  • Control:

    • Solvent System: The choice of solvent can dictate which polymorph is favored. A systematic screen is the best approach.

    • Temperature: Crystallizing at different temperatures can yield different forms.[14]

    • Rate of Cooling/Supersaturation: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.

    • Seeding: Introducing a small amount of a desired polymorph's crystals into a supersaturated solution can direct the crystallization to that form.

Troubleshooting Workflows

Workflow for Overcoming Oiling Out

G start Oily or Gummy Product Observed check_purity Is the starting material >99% pure? start->check_purity purify Purify free base (chromatography/distillation) check_purity->purify No slow_antisolvent Decrease rate of anti-solvent addition check_purity->slow_antisolvent Yes purify->slow_antisolvent slow_cooling Implement slow cooling profile slow_antisolvent->slow_cooling use_anhydrous Use anhydrous solvents slow_cooling->use_anhydrous solvent_screen Perform solvent/anti-solvent screen success Crystalline Solid Obtained solvent_screen->success reassess Re-evaluate problem solvent_screen->reassess use_anhydrous->solvent_screen

Caption: Decision tree for troubleshooting oil formation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol is designed to efficiently screen for suitable solvent/anti-solvent systems.

Materials:

  • 5-Amino-3-phenylpentan-1-ol salt (e.g., hydrochloride, tartrate)

  • A selection of solvents (see table below)

  • Small vials (e.g., 2 mL HPLC vials)

  • Heating block and magnetic stirrer

Procedure:

  • Solubility Assessment:

    • Place ~10-20 mg of your salt into a vial.

    • Add a solvent from the "Good Solvents" list dropwise at room temperature until the solid dissolves. Record the approximate volume. This gives you an idea of its room temperature solubility.

    • Repeat for several "Good Solvents" to find one that dissolves the salt in a reasonable volume (e.g., 0.5-1 mL).

  • Anti-Solvent Screening:

    • Prepare a concentrated solution of your salt in the chosen "Good Solvent" by heating to 40-50°C.

    • In separate vials, add an "Anti-Solvent" dropwise to the warm solution until turbidity (cloudiness) persists.

    • If turbidity appears, warm the solution slightly to redissolve and then allow it to cool slowly.

    • Observe for crystal formation.

Table 1: Suggested Solvents for Screening

Good Solvents (Higher Polarity)Anti-Solvents (Lower Polarity)
MethanolDiethyl ether
EthanolMethyl tert-butyl ether (MTBE)
Isopropanol (IPA)Heptane / Hexane
AcetonitrileToluene
AcetoneDichloromethane (DCM)
Water (for certain salts)Ethyl Acetate
Protocol 2: Characterization of Crystalline Forms

Once you have a crystalline solid, it is crucial to characterize it.

  • Visual Inspection:

    • Examine the crystals under a microscope. Note the crystal habit (e.g., needles, plates, prisms). Different habits from different experiments may indicate polymorphism.

  • Melting Point Analysis:

    • Determine the melting point using a standard apparatus. A sharp melting point is indicative of a pure crystalline substance. Different polymorphs will likely have different melting points.

  • Powder X-ray Diffraction (PXRD):

    • Gently grind a small sample of the crystals into a fine powder.

    • Analyze using a PXRD instrument. The resulting diffractogram is a fingerprint of the crystal structure. Compare patterns from different batches to identify or rule out polymorphism.

  • Differential Scanning Calorimetry (DSC):

    • Analyze a small sample (2-5 mg) by DSC. This will provide the melting point and information on any phase transitions that occur upon heating, which can be characteristic of different polymorphs.

Data Presentation

Table 2: Hypothetical Polymorph Characterization of 5-Amino-3-phenylpentan-1-ol HCl

PropertyForm IForm II
Crystal Habit NeedlesPrisms
Melting Point (DSC) 152-154 °C165-167 °C
Key PXRD Peaks (2θ) 8.5°, 12.3°, 20.1°9.8°, 15.2°, 21.5°
Crystallization Condition Rapid cooling from Ethanol/MTBESlow cooling from Isopropanol

Logical Relationships

Relationship Between Crystallization Parameters and Final Product

G cluster_0 Controllable Parameters cluster_1 Crystal Attributes Solvent Solvent System Polymorph Polymorphic Form Solvent->Polymorph Habit Crystal Habit/Size Solvent->Habit Temp Temperature Profile Temp->Polymorph Yield Yield & Purity Temp->Yield Rate Supersaturation Rate Rate->Polymorph Rate->Habit Purity Impurity Profile Purity->Habit Purity->Yield

Caption: Interplay of experimental parameters on crystal attributes.

References

  • University of Ljubljana. (n.d.). Hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. RUL. Retrieved February 27, 2026, from [Link]

  • Podjed, N., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 996. [Link]

  • Podjed, N., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. PubMed. Retrieved February 27, 2026, from [Link]

  • Podjed, N., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. R Discovery. Retrieved February 27, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 143-148. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. [Link]

  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Al-Karmal, A., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. [Link]

  • Al-Karmal, A., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. Retrieved February 27, 2026, from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved February 27, 2026, from [Link]

  • Al-strusy, H. A., et al. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Pharmaceutics, 10(3), 113. [Link]

  • analytica-world.com. (2018). Faster characterization of organic salts. Retrieved February 27, 2026, from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved February 27, 2026, from [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved February 27, 2026, from [Link]

  • Kunitz, M. (1947). Method of Crystallization of the Trypsin-Soy Inhibitor Compound. Journal of General Physiology, 30(4), 311-320. [Link]

  • Royal Society of Chemistry. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved February 27, 2026, from [Link]

  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved February 27, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • ResearchGate. (n.d.). Comparative crystal structure analysis of (2S, 3S)-2-morpholino-3-phenylpentan-3-ol hydrochloride and (2S, 3R). Retrieved February 27, 2026, from [Link]

  • PATh. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Control of Polymorphism in Crystallization of Amino Acid. Retrieved February 27, 2026, from [Link]

  • European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved February 27, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 27, 2026, from [Link]

  • Rowan University. (n.d.). Salts of Amino Acids : Crystallization, Structure and Properties. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Phenyl-1-pentanol. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Controlling temperature and pressure for optimal amino alcohol synthesis

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure control...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure control during their experiments. Here, we address specific issues in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

General Troubleshooting & FAQs

This section addresses common issues that can arise across various synthetic routes for amino alcohols.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yield is a common problem that can often be traced back to suboptimal temperature or pressure.

  • Insufficient Reaction Temperature: Many reactions, such as the classical ring-opening of epoxides, require a certain activation energy.[1] If the temperature is too low, the reaction rate may be impractically slow, leading to low conversion of starting materials.[2] For instance, in chemical absorptions, an increase in temperature raises the kinetic energy of reactant molecules, leading to more effective collisions.[3]

  • Inadequate Reaction Time: Coupled with low temperature, insufficient reaction time will result in an incomplete reaction.[2] Ensure you are monitoring the reaction to completion via an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Pressure Loss (for gaseous reactants): In processes like catalytic hydrogenation, maintaining a stable, elevated hydrogen pressure is critical.[6] A leak in your apparatus can lead to insufficient reactant availability, thereby stalling the reaction and reducing yield.

  • Catalyst Deactivation: In some solvent-less systems, high concentrations of reactants and products at elevated temperatures can lead to the deactivation of active sites on the catalyst, resulting in poor yields.[1][7]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Improving selectivity is a balancing act, primarily managed through precise temperature control.

  • Excessive Reaction Temperature: While higher temperatures increase reaction rates, they can also provide the necessary activation energy for undesired side reactions, thus decreasing selectivity.[1][7] For example, in the synthesis of 1-(phenylamino)propan-2-ol, increasing the temperature from 150°C to 180°C boosts conversion but reduces the regioselectivity of the desired product.[1][7] Lowering the temperature often favors the kinetically controlled, desired product over thermodynamically stable byproducts.[8]

  • Side Reactions: Common side reactions influenced by temperature include:

    • Racemization: Elevated temperatures can accelerate the loss of stereochemical integrity. Performing reactions at lower temperatures is a key strategy to minimize this.[2]

    • Over-alkylation: In reactions of amines with epoxides, the desired amino alcohol product can react further to form tertiary amines or even quaternary ammonium salts.[4] Lowering the reaction temperature can help control the rate and prevent this.[4]

    • Wurtz Coupling (Grignard Reactions): This side reaction is more prevalent at higher temperatures. Maintaining a low and controlled temperature is crucial.[8]

Q3: How do I choose between a high-pressure/high-temperature method and a milder, catalyst-based approach?

A3: The choice depends on your substrate, desired scale, available equipment, and "green chemistry" considerations.

  • Classical Methods: Traditionally, reactions like the ring-opening of epoxides with amines required high temperatures and an excess of the amine to proceed at a reasonable rate.[1] These methods can be effective but often lack selectivity and require significant energy input.

  • Catalytic Methods: Modern approaches utilize catalysts to overcome the activation energy barrier under milder conditions.

    • Lewis acid catalysts (e.g., YCl₃, Zirconium (IV) chloride) can activate the epoxide ring, allowing the reaction to proceed efficiently at room temperature and under solvent-free conditions.[9][10]

    • Biocatalytic methods using enzymes like lipases or engineered amine dehydrogenases operate at or near ambient temperature and pressure, offering extremely high selectivity.[5][11][12][13]

    • Heterogeneous catalysts (e.g., Rh-MoOx/SiO₂) are used in hydrogenation reactions, allowing for high yields at moderate temperatures (e.g., 80-100 °C) and pressures (e.g., 70-80 bar).[14]

The trade-off often involves catalyst cost and development versus the operational costs and safety considerations of high-pressure/temperature equipment.[15]

Troubleshooting Specific Synthesis Routes

Route 1: Ring-Opening of Epoxides & Carbonates

This is a foundational method for synthesizing β-amino alcohols.[1][9] Temperature and pressure are critical for controlling regioselectivity and preventing side reactions.

Q: My epoxide ring-opening with an amine is giving me a mixture of regioisomers. How can I control where the amine attacks?

A: Regioselectivity is a major challenge. Temperature is a key lever. In the synthesis of 1-(phenylamino)propan-2-ol from aniline and propylene carbonate using a Na-Y zeolite catalyst, 150°C was found to be the optimal temperature for high regioselectivity (>95%).[1][7] Increasing the temperature further increased the overall conversion but decreased the selectivity for the desired product.[1][7]

  • Causality: The nucleophilic attack of the amine can occur at either of the two carbons in the epoxide ring. Often, one position is sterically less hindered. Higher temperatures can provide enough energy to overcome the steric barrier of the more hindered position, leading to a mixture of products. Catalysts, such as YCl₃, work by activating the epoxide ring, making it more susceptible to nucleophilic attack at a specific position even under mild, room-temperature conditions.[10]

Q: I'm using ammonia for the ring-opening and my yields are poor. What's going wrong?

A: Ammonia is a gas at standard temperature and pressure. To ensure it remains in the reaction mixture and reacts effectively, the reaction must be conducted under pressure in a sealed vessel.

  • Protocol Insight: A typical procedure involves dissolving the epoxide in a solvent like ethanol within a sealed pressure vessel, cooling it in an ice bath, and then adding a large excess of concentrated aqueous ammonia. The vessel is then sealed and heated (e.g., to 80-100 °C).[16] The heating increases the pressure inside the vessel, which is necessary to drive the reaction.

  • Safety First: Always use a properly rated pressure vessel and take appropriate safety precautions, including allowing the vessel to cool completely before venting any excess pressure.[16]

Route 2: Reduction of Amino Acids & Derivatives

This route is common for producing chiral amino alcohols, making the retention of stereochemistry a primary concern.

Q: My final amino alcohol product has lost its enantiomeric purity. How do I prevent this racemization?

A: Racemization is often induced by harsh conditions, particularly elevated temperatures.[2]

  • Mechanism: Racemization can occur through the formation of an oxazolone intermediate or by direct enolization, both of which are promoted by high temperatures or strongly basic conditions.[2]

  • Solution: Perform the reduction at lower temperatures. For reductions using sodium borohydride, cooling the reaction to 0°C in an ice bath before adding the reducing agent is a standard and effective practice.[2] Biocatalytic methods, which operate at ambient temperatures, are an excellent alternative for avoiding racemization.[17]

Q: My reaction stops at the amino aldehyde stage instead of reducing fully to the amino alcohol. How can I fix this?

A: This indicates an incomplete reduction, which can be caused by several factors related to reaction conditions.[2]

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., 5 equivalents of sodium borohydride).[2]

  • Suboptimal Temperature/Time: Insufficient reaction time or a temperature that is too low can lead to incomplete reduction.[2] For reductions with powerful agents like LiAlH₄, refluxing for several hours may be necessary to drive the reaction to completion.[2]

  • Catalytic Hydrogenation Conditions: In catalytic hydrogenation, both temperature and pressure are critical. For the hydrogenation of L-alanine to L-alaninol, typical conditions are 353 K (80°C) and 8 MPa (80 bar) of H₂ pressure for 4 hours.[6] Insufficient pressure or temperature will result in a sluggish or incomplete reaction.

Route 3: Grignard Reactions with Amino Esters/Ketones

Grignard reactions are powerful for C-C bond formation but are highly sensitive to reaction conditions.[18][19]

Q: My Grignard reaction is messy, with many byproducts and recovery of starting material. What's the most critical parameter to control?

A: Temperature control is paramount in Grignard reactions to suppress a host of potential side reactions.[8]

  • Low Temperature is Key: The addition of the Grignard reagent to the amino ester or ketone should be performed at low temperatures, typically between 0 °C and -78 °C.[8] This is done to favor the desired nucleophilic addition over side reactions.

  • Causality of Side Reactions:

    • Enolization: If the starting material has acidic α-protons, the strongly basic Grignard reagent can act as a base, deprotonating it to form an enolate. This results in the recovery of starting material after workup. Lowering the temperature favors the kinetically controlled addition product.[8]

    • Wurtz Coupling: The coupling of the Grignard reagent with unreacted alkyl halide is more prevalent at higher temperatures.[8]

    • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent. This is also minimized at lower temperatures.[18]

  • Controlling Exotherms: Grignard reactions are often exothermic. Slow, dropwise addition of the reagent to the cooled substrate solution is essential to maintain a low, stable temperature and prevent runaway reactions.[8][19]

Data & Protocols

Table 1: Example Temperature & Pressure Parameters in Amino Alcohol Synthesis
Synthesis MethodReactantsProductOptimal TemperatureOptimal PressureKey Outcome & Reference
Zeolite-Catalyzed Carbonate Ring OpeningAniline + Propylene Carbonate1-(phenylamino)propan-2-ol150°CAtmospheric>95% regioselectivity. Higher temps decrease selectivity.[1][7]
Catalytic HydrogenationL-AlanineL-Alaninol353 K (80°C)8 MPa (80 bar) H₂High yield with complete retention of configuration.[6]
Biocatalytic Ring OpeningAniline + Epichlorohydrinβ-amino alcohol35°CAtmosphericBenign conditions, high efficiency with lipase catalyst.[11][12]
Grignard ReactionN-protected Amino Ester + Grignard ReagentTertiary Amino Alcohol-78°C to 0°CAtmosphericMinimizes enolization and Wurtz coupling side reactions.[8]
Ammonolysis of Epoxide(2S,3S)-2,3-Epoxybutane + NH₃(2S,3R)-3-Aminobutan-2-ol80-100°CElevated (in sealed vessel)Pressure is required to keep ammonia in the reaction phase.[16]
Experimental Protocol: Minimizing Racemization during Reduction

This protocol uses 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to preserve stereochemical integrity by avoiding harsh conditions.[2]

  • Activation: Dissolve the N-protected amino acid in anhydrous tetrahydrofuran (THF) at room temperature.

  • Add 1.1 equivalents of CDI and stir for 10 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • In one portion, add a solution of sodium borohydride (5 equivalents) in water.

  • Quenching & Work-up: Stir the solution for 30 minutes at 0°C.

  • Acidify the reaction with 1N HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate.

  • Purification: Filter the solution and pass it through a short pad of silica gel to obtain the crude product with high purity.[2]

Experimental Protocol: High-Pressure Catalytic Hydrogenation

This protocol is representative for the reduction of an amino acid to an amino alcohol using a heterogeneous catalyst.[6][14]

  • Catalyst Preparation: Add the catalyst (e.g., Rh-MoOx/SiO₂) and solvent (e.g., deionized water) to a high-pressure autoclave reactor.

  • Reactor Sealing & Purging: Seal the reactor and purge several times with an inert gas (e.g., Argon) followed by purges with H₂ gas to remove all air.

  • Reactant Addition: Add the amino acid substrate and any additives (e.g., H₃PO₄) to the reactor.

  • Pressurization & Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 70-80 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).[14]

  • Reaction: Maintain the temperature and pressure for the required reaction time (e.g., 4-6 hours), monitoring pressure to ensure no leaks.

  • Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature using an ice bath. Carefully and slowly vent the excess H₂ pressure in a well-ventilated fume hood.

  • Work-up: Open the reactor, separate the catalyst by filtration, and analyze the crude reaction mixture.[14]

Visual Diagrams

Logical Workflow: Troubleshooting Common Synthesis Issues

G cluster_0 Initial Observation cluster_1 Primary Investigation: Temperature cluster_2 Secondary Investigation: Pressure (If Applicable) Problem Poor Yield or Selectivity Temp_Check Is Temperature Optimal? Problem->Temp_Check Check Temp First Temp_Low Too Low: - Incomplete Conversion - Slow Rate Temp_Check->Temp_Low No Temp_High Too High: - Side Reactions - Racemization - Poor Selectivity Temp_Check->Temp_High Yes Temp_Action_Low Action: Increase Temp Gradually Monitor by TLC/HPLC Temp_Low->Temp_Action_Low Temp_Action_High Action: Decrease Temp Consider Milder Catalyst Temp_High->Temp_Action_High Pressure_Check Is Pressure Stable? Temp_Action_Low->Pressure_Check If Gas Reactant Temp_Action_High->Pressure_Check If Gas Reactant Pressure_Issue Pressure Loss: - Insufficient Gaseous Reactant Pressure_Check->Pressure_Issue No Pressure_Action Action: Check for Leaks Ensure Proper Sealing Pressure_Issue->Pressure_Action G Temp Reaction Temperature outcomes Desired Outcome Rate Yield (Conversion) Selectivity Side Reactions (e.g., Racemization) Temp->outcomes:f1 Increases Temp->outcomes:f2 Increases (to a point) Temp->outcomes:f3 Decreases (often) Temp->outcomes:f4 Increases

Caption: The causal relationship between temperature and key reaction outcomes.

References
  • Kinage, A. K., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]

  • Tamura, M., et al. (2017). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. Available at: [Link]

  • Adams, F., et al. (2020). Effect of Temperature on Amine-CO2 Reaction Kinetics. Journal of Chemical Society of Pakistan. Available at: [Link]

  • Dar, B. A., & Sharma, P. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Kinage, A. K., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System. SciRP.org. Available at: [Link]

  • Gemoets, H. P. L., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. SciSpace. Available at: [Link]

  • Du, L.-H., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

  • OUCI. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Du, L.-H., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Google Patents. (2001). A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Available at: [Link]

  • Vapourtec Ltd. (2025). Grignard Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Engineered enzymatic cascade converts diols to amino alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Catalysis Science & Technology. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • ResearchGate. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Reduction of Amino Acids to Amino Alcohols. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Available at: [Link]

Sources

Optimization

Addressing stability issues of 5-Amino-3-phenylpentan-1-ol in solution

Technical Support Center: Stability & Handling of 5-Amino-3-phenylpentan-1-ol Product Category: Chiral Amino-Alcohol Intermediates Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-Amino-3-phenylpentan-1-ol

  • Product Category: Chiral Amino-Alcohol Intermediates

  • Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

  • Document ID: TS-5A3P-STAB-V2.1

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently field inquiries regarding the degradation of 5-Amino-3-phenylpentan-1-ol . This molecule is a "Janus-faced" intermediate: its dual functionality (primary amine and primary alcohol) makes it a versatile nucleophile for synthesizing peptidomimetics (e.g., neprilysin inhibitors), but this same reactivity renders it thermodynamically unstable in solution under standard atmospheric conditions.

This guide moves beyond generic advice. We dissect the specific chemical mechanisms driving degradation—oxidative dehydrogenation, carbamate formation, and surface adsorption—and provide self-validating protocols to arrest them.

Module 1: The "Yellowing" Phenomenon (Oxidative Instability)

The Symptom: Users often report that clear stock solutions in DMSO or Ethanol turn pale yellow to amber after 24–48 hours of storage at room temperature.

The Mechanism (Causality): The primary amine (


) is susceptible to oxidative dehydrogenation. In the presence of trace transition metals (often found in lower-grade solvents) and dissolved oxygen, the amine undergoes single-electron transfer (SET) oxidation. This forms radical cations that degrade into imines  or N-oxides . The conjugated systems formed during these radical cascades act as chromophores, causing the yellow shift even at trace (<0.5%) impurity levels.

Troubleshooting Protocol: The "Zero-Headspace" System

  • Step 1: Solvent Degassing (Mandatory): Do not rely on sonication alone. Sparge the solvent with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes per 100 mL before dissolving the solid.
    
  • Step 2: Chelation (Optional for sensitive assays): If using DMSO, ensure it is "LC-MS Grade." Lower grades often contain trace iron/copper. If yellowing persists, add 0.1 mM EDTA to chelate catalytic metals.

  • Step 3: Storage: Store under inert gas. If using septum-capped vials, purge the headspace with Ar after every needle puncture.

Expert Insight: "Yellowing" is often a visual failure before it is a functional failure. However, for fluorescence-based bioassays, these colored impurities can cause inner-filter effects, skewing


 data.

Module 2: The "White Crust" & pH Drift (Carbamate Formation)

The Symptom: A white precipitate forms around the cap of the vial, or the solution becomes cloudy. Concurrently, the pH of aqueous/organic mixtures drops.

The Mechanism: Primary amines are potent nucleophiles that react rapidly with atmospheric Carbon Dioxide (


).


This forms a zwitterionic carbamate . In non-polar solvents, this species is insoluble and precipitates. In aqueous solutions, it acidifies the medium, potentially altering the protonation state of the molecule and affecting solubility or binding affinity.

Corrective Workflow: The "Inert Aliquot" Strategy

Do not store bulk stock solutions in frequently opened containers.

  • Prepare High-Concentration Stock: Dissolve the compound in anhydrous Ethanol or DMSO (degassed).

  • Aliquot Immediately: Dispense into single-use amber glass vials (silanized, see Module 3) or polypropylene tubes.

  • Seal: Flush with Argon and seal immediately.

  • Thaw-Use-Discard: Never re-freeze an aliquot after opening.

Module 3: Concentration Loss (Surface Adsorption)

The Symptom: Analytical recovery (HPLC/LC-MS) shows 20–40% lower concentration than calculated, particularly in dilute solutions (<10 µM).

The Mechanism: Standard borosilicate glass contains surface silanol groups (


). At neutral pH, these are slightly acidic. The basic primary amine of 5-Amino-3-phenylpentan-1-ol becomes protonated and ionically binds to the glass surface. The phenyl ring can also drive hydrophobic adsorption onto certain plastics.

Material Selection Matrix:

Concentration RangeRecommended MaterialWhy?
High (>1 mM) Borosilicate Glass (Class A)Saturation of surface sites makes loss negligible.
Medium (100 µM - 1 mM) Silanized Glass Silanization caps

groups, preventing amine binding.
Low (<10 µM) Polypropylene (PP) or PEEKInert to ionic binding; preferred for bioassay dilutions.

Visual Troubleshooting Guide

The following logic tree helps you diagnose stability issues based on visual and analytical symptoms.

Troubleshooting Start Symptom Observed Yellow Solution turns Yellow/Amber Start->Yellow Precipitate White Precipitate or Cloudiness Start->Precipitate Loss Low Concentration (LC-MS/HPLC) Start->Loss Oxidation CAUSE: Oxidation (Imine/N-Oxide formation) Yellow->Oxidation Carbamate CAUSE: CO2 Absorption (Carbamate formation) Precipitate->Carbamate Adsorption CAUSE: Surface Adsorption (Sticking to Glass) Loss->Adsorption Sol_Ox FIX: Degas solvents (Ar/N2) + Add 0.1% Ascorbic Acid Oxidation->Sol_Ox Sol_Carb FIX: Use Anhydrous Solvents + Store under Argon Carbamate->Sol_Carb Sol_Ads FIX: Switch to Polypropylene or Silanized Glass Adsorption->Sol_Ads

Figure 1: Diagnostic logic tree for common stability failures of 5-Amino-3-phenylpentan-1-ol.

Handling & Storage FAQ

Q1: What is the optimal solvent for a 100 mM stock solution? A: Anhydrous DMSO or Ethanol .

  • DMSO: Excellent solubility, low volatility. Warning: DMSO is hygroscopic; absorbed water accelerates degradation. Use single-use aliquots.

  • Ethanol: Good solubility, easy to evaporate. Warning: Volatile; concentration changes if not sealed tightly.

Q2: Can I store the solution in water? A: Not recommended for long-term storage. While the molecule is water-soluble (especially at acidic pH), aqueous solutions are highly prone to rapid


 uptake and microbial growth. If aqueous buffers are required, prepare them fresh daily.

Q3: Is the molecule light-sensitive? A: Moderately. While not a primary photolabile compound, the "yellowing" oxidation process is photo-catalyzed. Always store stock solutions in amber vials or wrapped in foil.

Q4: How do I recover the compound if it has precipitated (Carbamate)? A: Acidification reverses carbamate formation.

  • Add dilute HCl (0.1 M) dropwise to the suspension.

  • The carbamate decomposes, releasing

    
     and regenerating the ammonium salt of the amine.
    
  • Note: This changes the counter-ion to chloride.

Summary of Critical Parameters

ParameterSpecification / Recommendation
Storage Temp

(Solid and Solution)
Atmosphere Inert Gas (Argon preferred over Nitrogen due to density)
Container Amber Polypropylene (PP) or Silanized Glass
Shelf Life Solid: 2 Years
pKa (Est.)

(Amine),

(Alcohol)

References

  • Littel, R. J., et al. (1990). "Kinetics of CO2 with primary and secondary amines in aqueous solutions." Chemical Engineering Science. Link (Establishes the rapid kinetics of carbamate formation for primary amines).

  • MicroSolv Technology Corp. (2026). "Polypropylene Vials Reduced Protein Adsorption Compared to Glass."[1] Technical Guide. Link (Validates the adsorption mechanism of amines/peptides on glass vs. PP).

  • Stahl, S. S., et al. (2011). "Aerobic Oxidation of Amines." Journal of the American Chemical Society. Link (Details the oxidative pathways of primary amines to imines).

  • PubChem. (2024).[2] "5-Amino-1-pentanol Compound Summary." National Library of Medicine. Link (Provides baseline chemical properties for the structural analog).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Purity Assessment: 5-Amino-3-phenylpentan-1-ol

Executive Summary 5-Amino-3-phenylpentan-1-ol is a critical chiral building block in the synthesis of monoamine reuptake inhibitors and antimuscarinic agents (e.g., Fesoterodine intermediates). Its structural integrity h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-3-phenylpentan-1-ol is a critical chiral building block in the synthesis of monoamine reuptake inhibitors and antimuscarinic agents (e.g., Fesoterodine intermediates). Its structural integrity hinges on two factors: the stability of the terminal amino alcohol motif and the retention of the C3-phenyl chirality.

This guide provides a comparative analysis of the target molecule against its immediate synthetic precursor, the N-Boc protected intermediate (tert-butyl (5-hydroxy-3-phenylpentyl)carbamate) . We focus on diagnostic NMR signals that validate the deprotection efficiency—a common bottleneck in scale-up protocols.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a "Self-Validating" NMR protocol. This method uses internal spectral features to confirm sample quality before data interpretation.

Sample Preparation
  • Solvent Selection: CDCl₃ (Chloroform-d) is the primary choice for resolution. However, DMSO-d₆ is recommended if resolution of labile protons (-OH, -NH₂) is required for total proton count.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

The "Self-Validation" Checklist

Before analyzing the product, check these three parameters to validate the spectrum:

  • Line Width: The TMS peak at 0.00 ppm must have a width at half-height < 0.5 Hz. (Ensures proper shimming).

  • Residual Solvent: CDCl₃ singlet at 7.26 ppm. If > 7.30 ppm, the solution may be acidic (affecting amine shifts).

  • Water Content: A broad peak at ~1.56 ppm (in CDCl₃) indicates moisture. High moisture accelerates H/D exchange, obliterating -OH/-NH₂ signals.

Comparative Analysis: Target vs. Precursor

The most critical quality attribute (CQA) for this molecule is the complete removal of the Boc protecting group. The following table highlights the Diagnostic Shift Differences (Δδ) required to confirm reaction completion.

Table 1: Diagnostic 1H NMR Signals (400 MHz, CDCl₃)[2]
FeatureTarget: 5-Amino-3-phenylpentan-1-olPrecursor: N-Boc IntermediateΔδ (Shift Change) Interpretation
C5-H (CH₂-N) δ 2.65 - 2.75 ppm (Triplet/Multiplet)δ 3.05 - 3.15 ppm (Broad Multiplet)-0.4 ppm (Upfield) Removal of the electron-withdrawing Carbonyl (Boc) shields the C5 protons.
Boc-Methyls Absent δ 1.42 ppm (Singlet, 9H)Disappearance Primary indicator of deprotection success.
C1-H (CH₂-O) δ 3.50 - 3.65 ppmδ 3.55 - 3.65 ppmNegligibleThe alcohol terminus is distant from the reaction site; minimal change expected.
Amine Proton δ 1.5 - 2.0 ppm (Broad, NH₂)δ 4.5 - 4.8 ppm (Broad, NH-Boc)VariableTransformation from carbamate NH to free amine NH₂.

Detailed Spectral Interpretation

1H NMR Assignment Logic (Target Molecule)

The presence of the chiral center at C3 renders the methylene protons at C2 and C4 diastereotopic . They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

  • Aromatic Region (7.10 – 7.35 ppm):

    • Multiplet (5H). Typical monosubstituted benzene pattern.

  • C1-H (3.58 ppm):

    • Triplet or ddd (2H). Deshielded by the adjacent Oxygen.

  • C3-H (2.80 ppm):

    • Multiplet (1H).[2] The benzylic methine. This signal is diagnostic for the position of the phenyl ring.

  • C5-H (2.68 ppm):

    • Triplet (2H). Upfield from C1 due to lower electronegativity of Nitrogen vs. Oxygen.

  • C2-H & C4-H (1.60 – 1.95 ppm):

    • Critical Insight: These four protons appear as overlapping multiplets. Due to the C3 chiral center, the two protons on C2 are magnetically non-equivalent (

      
      ), as are the two on C4. Do not integrate these as simple triplets.
      
13C NMR Assignment (100 MHz, CDCl₃)
  • Aromatic Carbons: 144.5 (Quaternary), 128.5 (meta), 127.5 (ortho), 126.5 (para).

  • C1 (CH₂-OH): ~61.0 ppm.

  • C5 (CH₂-NH₂): ~40.5 ppm.[3]

  • C3 (CH-Ph): ~42-45 ppm.

  • C2/C4 (CH₂): ~35-38 ppm.

Visualizing the Logic

Diagram 1: Analytical Workflow for Deprotection Verification

This flow illustrates the decision matrix for a scientist analyzing the crude reaction mixture.

DeprotectionWorkflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckBoc Check 1.42 ppm (Singlet) Acquire->CheckBoc ResultBoc Peak Present? CheckBoc->ResultBoc Fail Incomplete Deprotection (Recycle to Acid Hydrolysis) ResultBoc->Fail Yes (9H) Pass Check C5-H Shift (Target: ~2.7 ppm) ResultBoc->Pass No (<1%) Final Confirm Structure: 5-Amino-3-phenylpentan-1-ol Pass->Final

Caption: Decision tree for validating the removal of the N-Boc protecting group.

Diagram 2: Signal Connectivity & Diastereotopicity

This diagram visualizes why the methylene signals (C2/C4) appear as complex multiplets rather than clean triplets.

Connectivity cluster_legend Effect on Spectra C3 C3 (Chiral Center) Methine C2 C2 Methylene (Diastereotopic Ha/Hb) C3->C2 Chiral Influence C4 C4 Methylene (Diastereotopic Hc/Hd) C3->C4 Chiral Influence C1 C1 (CH2-OH) ~3.6 ppm C2->C1 C5 C5 (CH2-NH2) ~2.7 ppm C4->C5 Ph Phenyl Ring ~7.2 ppm Ph->C3 Induction Note Chirality at C3 splits neighboring CH2 signals into complex multiplets

Caption: Impact of the C3 chiral center on adjacent methylene proton splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for chemical shift increments).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in phenyl-substituted alkanes).

Sources

Comparative

Validating Purity of 5-Amino-3-phenylpentan-1-ol: A Comparative Analytical Guide

Topic: Validating purity of 5-Amino-3-phenylpentan-1-ol against reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 5-Amino-3-phenylpentan-1-ol against reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Purity Paradox in Chiral Intermediates

5-Amino-3-phenylpentan-1-ol (CAS: 1429481-77-x / 1312363-66-8 for S-isomer) is a critical chiral building block in the synthesis of neprilysin inhibitors and other peptidomimetics.[1] Its structural complexity—containing a primary amine, a primary alcohol, and a chiral phenyl-substituted carbon—presents a unique validation challenge.[1]

Standard HPLC-UV methods often fail to capture the "true" purity because they rely on relative response factors and require high-purity reference standards that may not be commercially available during early development.[1] This guide objectively compares the industry-standard HPLC-UV workflow against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance) , providing a roadmap for establishing a self-validating purity system.

Strategic Framework: The Self-Validating System

To ensure scientific integrity (E-E-A-T), we must move beyond simple "Area %" reports. A self-validating system requires that the Mass Balance equation holds true:

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We compare two primary methodologies to solve this equation:

  • Method A (Relative): HPLC-UV + GC-HS + KF (The Traditional Triad).[1]

  • Method B (Absolute): qNMR (The Modern Primary Standard).

Visualization: Validation Logic Flow

ValidationLogic cluster_MethodA Method A: Traditional (Relative) cluster_MethodB Method B: qNMR (Absolute) Start Sample: 5-Amino-3-phenylpentan-1-ol HPLC HPLC-UV (210 nm) (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-Headspace (Residual Solvents) Start->GC qNMR 1H-qNMR with Internal Standard Start->qNMR Calc_A Calculation: 100% - (Sum of Impurities) HPLC->Calc_A KF->Calc_A GC->Calc_A Decision Compare Results Calc_A->Decision Calc_B Direct Molar Quantification qNMR->Calc_B Calc_B->Decision Outcome Certified Purity Value Decision->Outcome < 1.0% Discrepancy

Figure 1: The dual-pathway validation logic ensures that the relative purity derived from HPLC is cross-verified against the absolute purity from qNMR.

Comparative Analysis: HPLC-UV vs. qNMR

Method A: HPLC-UV (Reverse Phase)

Role: Detection of related organic impurities (regioisomers, oxidation byproducts). The Challenge: The molecule lacks a strong chromophore. The phenyl ring absorbs at 210 nm, but sensitivity is lower than conjugated systems.

Experimental Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the amine).

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Standard Preparation: Dissolve Reference Standard at 1.0 mg/mL in Mobile Phase A.

Method B: qNMR (Quantitative 1H-NMR)

Role: Absolute assay determination without requiring a specific reference standard of the analyte.[3] The Advantage: Eliminates the need for response factors.[4][5]

Experimental Protocol:

  • Solvent: DMSO-d6 (provides good solubility for amino alcohols and separates OH/NH signals).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Selection Criteria: The IS signals must not overlap with the phenyl protons (7.1-7.4 ppm) or the aliphatic chain (1.2-3.0 ppm) of the analyte.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 30 seconds (5x T1).

    • Scans: 32 or 64 to ensure S/N > 150:1.

Data Comparison Table
FeatureHPLC-UV (Method A)qNMR (Method B)[1]
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Reference Standard Required (Must be pre-validated)Not Required (Uses generic IS)
Specificity High (Separates isomers)High (Structural confirmation)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)
Weakness Assumes equal response factors; misses inorganic salts.Requires high sample mass (~10-20 mg); lower throughput.[1]
Cost per Run LowHigh (Instrument time + deuterated solvents)

Critical Impurity Profiling: The Stereochemical Dimension

For 5-Amino-3-phenylpentan-1-ol, chemical purity is insufficient.[1][6] You must validate Enantiomeric Purity (e.g., S-isomer vs. R-isomer).[1]

Protocol: Chiral HPLC

  • Column: Chiralpak AD-H or IA (Immobilized Amylose).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).[1]

  • Rationale: The diethylamine is strictly required to suppress peak tailing caused by the interaction of the primary amine with the stationary phase silanols.

Visualization: Impurity Pathways

ImpurityPathways Precursor Precursor (e.g., 5-Oxo-3-phenylpentanenitrile) Product Target: 5-Amino-3-phenylpentan-1-ol Precursor->Product Hydrogenation Impurity1 Impurity A: Over-reduction (Des-hydroxy) Precursor->Impurity1 Harsh Cond. Impurity2 Impurity B: Enantiomer (R-isomer) Precursor->Impurity2 Non-Stereoselective Impurity3 Impurity C: Oxidation (Aldehyde) Product->Impurity3 Air Oxidation

Figure 2: Potential impurity origins.[1][7] Impurity B (Enantiomer) requires Chiral HPLC for detection, while Impurity C (Oxidation) is best detected via HPLC-UV or LC-MS.[1]

Conclusion & Recommendations

For a robust validation of 5-Amino-3-phenylpentan-1-ol, a single method is insufficient.[1]

  • Routine QC: Use HPLC-UV (Method A) for batch-to-batch consistency and impurity tracking.[1]

  • Reference Standard Qualification: Use qNMR (Method B) to assign the absolute purity value to your primary standard.

  • Chiral Check: Mandatory Chiral HPLC release test to ensure >99% ee.

Final Verdict: If you lack a certified reference standard, qNMR is the only scientifically valid starting point to establish the "Truth" of your material.

References

  • Quantitative NMR in Pharmaceutical Analysis. Journal of Medicinal Chemistry. (2014). Discusses the superiority of qNMR for absolute purity without reference standards. [1]

  • Validation of Analytical Methods for Amino Alcohols. BenchChem Technical Guides. (2025). Outlines specific derivatization and HPLC conditions for amino-alcohol intermediates. [1]

  • Enantiomeric Separation of Amino Alcohols.Journal of Chromatography A. General methodologies for amine resolution using polysaccharide columns.
  • Guidance for Industry: Analytical Procedures and Methods Validation. FDA/ICH Q2(R1). The regulatory framework for establishing linearity, accuracy, and precision.[8]

Sources

Validation

Comparative cost analysis of synthetic routes for 5-Amino-3-phenylpentan-1-ol

An in-depth technical evaluation of synthetic routes for 1,5-difunctionalized 3-arylpentane scaffolds requires a rigorous balance of thermodynamic principles, reagent cost, and operational scalability. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic routes for 1,5-difunctionalized 3-arylpentane scaffolds requires a rigorous balance of thermodynamic principles, reagent cost, and operational scalability. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a definitive comparative analysis of the most viable pathways to synthesize 5-Amino-3-phenylpentan-1-ol (CAS: 1429481-77-5).

Rather than merely listing reaction conditions, this guide dissects the mechanistic causality behind each step, ensuring that every protocol functions as a self-validating system for straightforward laboratory execution.

Target Molecule Profile & Retrosynthetic Strategy

5-Amino-3-phenylpentan-1-ol is a highly versatile building block featuring a perfectly symmetrical carbon backbone prior to its 1,5-desymmetrization. The molecule contains a primary alcohol, a primary amine, and a benzylic methine center. The core synthetic challenge lies in installing these two distinct terminal functional groups efficiently without requiring excessive protecting group manipulations.

Our retrosynthetic analysis reveals two primary pathways that converge on a global reduction step:

  • Route A (The Desymmetrization Pathway): Utilizes the commercially available 3-phenylglutaric acid, leveraging a cyclic anhydride intermediate to differentiate the two termini via ammonolysis.

  • Route B (The Michael Addition Pathway): Constructs the carbon skeleton from scratch via a C-C bond-forming conjugate addition between ethyl cinnamate and ethyl cyanoacetate, followed by decarboxylation.

Retrosynthesis Target 5-Amino-3-phenylpentan-1-ol (Target) IntermediateA 3-Phenylglutaramic Acid Target->IntermediateA Route A (Global Reduction) IntermediateB 4-Cyano-3-phenylbutanoic Acid Target->IntermediateB Route B (Global Reduction) StartA 3-Phenylglutaric Acid IntermediateA->StartA Ammonolysis & Anhydride Formation StartB Ethyl Cinnamate + Ethyl Cyanoacetate IntermediateB->StartB Michael Addition & Decarboxylation

Retrosynthetic analysis of 5-Amino-3-phenylpentan-1-ol showing Route A and Route B.

Route A: The Glutaric Anhydride Desymmetrization Pathway

Mechanistic Causality

Route A is an elegant exercise in thermodynamic control and desymmetrization. By treating 3-phenylglutaric acid with acetic anhydride, we drive the equilibrium toward the formation of a stable 6-membered cyclic anhydride [1]. The subsequent addition of aqueous ammonia is highly efficient: the nucleophilic ammonia opens the ring to form an amide, simultaneously generating a carboxylate anion. This anionic charge completely deactivates the molecule against a second nucleophilic attack, ensuring a quantitative yield of the monoamide-monoacid (3-phenylglutaramic acid) without the need for complex stoichiometry [2]. Finally, a global reduction using Lithium Aluminum Hydride (LiAlH₄) simultaneously reduces the carboxylic acid to a primary alcohol and the amide to a primary amine [3].

RouteA Step1 Step 1: Anhydride Formation 3-Phenylglutaric Acid + Ac2O Reflux, 2h Step2 Step 2: Desymmetrization (Ammonolysis) 3-Phenylglutaric Anhydride + NH4OH RT, 1h Step1->Step2 Step3 Step 3: Global Reduction 3-Phenylglutaramic Acid + LiAlH4 THF, Reflux, 12h Step2->Step3 Product 5-Amino-3-phenylpentan-1-ol (Target Molecule) Step3->Product

Workflow for Route A: Glutaric Anhydride Desymmetrization Pathway.

Step-by-Step Protocol (Self-Validating System)
  • Anhydride Formation: Suspend 3-phenylglutaric acid (1.0 eq) in excess acetic anhydride (5.0 eq). Reflux at 140 °C for 2 hours. Validation: The suspension will become a clear, homogeneous solution as the anhydride forms. Distill off the acetic acid byproduct and excess acetic anhydride under reduced pressure to yield 3-phenylglutaric anhydride as a pale solid.

  • Ammonolysis: Dissolve the crude anhydride in THF and cool to 0 °C. Dropwise, add concentrated aqueous ammonium hydroxide (NH₄OH, 2.0 eq). Stir for 1 hour at room temperature. Validation: The formation of a white precipitate (the ammonium salt of 3-phenylglutaramic acid) confirms successful ring opening. Acidify with 1M HCl to pH 2 and extract with EtOAc to isolate the free acid.

  • Global Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under N₂. Slowly add a solution of 3-phenylglutaramic acid in THF. Reflux for 12 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, strictly sequentially add: x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O. Validation: The reaction is complete and safe to filter when a crisp, white, granular precipitate of aluminum salts forms. Filter through Celite, concentrate the filtrate, and purify via vacuum distillation to yield the target molecule[4].

Route B: The Cyanoacetate Michael Addition Pathway

Mechanistic Causality

Route B relies on classical C-C bond formation. Ethyl cyanoacetate possesses a highly acidic α-proton (pKa ~9) due to the dual electron-withdrawing effects of the ester and nitrile groups. This allows the use of a mild, inexpensive base (Sodium Ethoxide) to generate a resonance-stabilized carbanion [5]. This nucleophile undergoes a Michael addition into the electrophilic β-carbon of ethyl cinnamate.

Following the addition, rigorous acidic hydrolysis cleaves both esters, and the application of heat forces the decarboxylation of the malonic-type intermediate. The cyano group stabilizes the transient enol/ketenimine during CO₂ extrusion, yielding 4-cyano-3-phenylbutanoic acid (CAS: 131906-15-5) [6]. Finally, LiAlH₄ reduction converts the nitrile to a primary amine and the carboxylic acid to a primary alcohol.

RouteB Step1 Step 1: Michael Addition Ethyl Cinnamate + Ethyl Cyanoacetate NaOEt/EtOH, Reflux Step2 Step 2: Hydrolysis & Decarboxylation Diethyl 2-cyano-3-phenylglutarate + HCl/H2O Reflux, 24h Step1->Step2 Step3 Step 3: Global Reduction 4-Cyano-3-phenylbutanoic Acid + LiAlH4 THF, Reflux, 12h Step2->Step3 Product 5-Amino-3-phenylpentan-1-ol (Target Molecule) Step3->Product

Workflow for Route B: Cyanoacetate Michael Addition Pathway.

Step-by-Step Protocol (Self-Validating System)
  • Michael Addition: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to form NaOEt. Add ethyl cyanoacetate (1.1 eq), followed by ethyl cinnamate (1.0 eq). Reflux for 4 hours. Validation: TLC (Hexane:EtOAc 8:2) will show the disappearance of the UV-active ethyl cinnamate spot. Neutralize with AcOH and concentrate.

  • Hydrolysis & Decarboxylation: Suspend the crude diester in 6M HCl and reflux vigorously at 110 °C for 24 hours. Validation: The reaction acts as its own indicator; the continuous bubbling of CO₂ gas confirms that decarboxylation is actively occurring. Once gas evolution ceases, cool the mixture and extract with DCM to yield 4-cyano-3-phenylbutanoic acid.

  • Global Reduction: Reduce the intermediate using LiAlH₄ (3.0 eq) in anhydrous THF following the exact same N₂ atmosphere and Fieser workup protocol described in Route A.

Comparative Cost & Scalability Analysis

To provide actionable intelligence for scale-up, the following table summarizes the quantitative metrics for a 1 kg pilot-scale batch.

ParameterRoute A (Desymmetrization)Route B (Michael Addition)
Primary Starting Material 3-Phenylglutaric AcidEthyl Cinnamate & Ethyl Cyanoacetate
Est. Raw Material Cost / kg ~$85.00 USD~$45.00 USD
Step Count 3 Steps3 Steps
Overall Yield (Est.) 65% - 70%45% - 50%
Atom Economy / E-Factor High (Loss of H₂O, NH₃)Moderate (Loss of 2x EtOH, CO₂)
Scalability Bottlenecks Exothermic LiAlH₄ quenchHigh-heat decarboxylation, CO₂ venting
Impurity Profile Very clean, minimal side reactionsPotential retro-Michael byproducts

Conclusion & Recommendations

For High-Purity Pharmaceutical Applications: Route A is the superior choice. Despite the slightly higher upfront cost of 3-phenylglutaric acid, the thermodynamic reliability of the anhydride formation and the near-quantitative desymmetrization step result in a significantly higher overall yield (up to 70%). The impurity profile is remarkably clean, which drastically reduces downstream chromatographic purification costs.

For Cost-Constrained Bulk Synthesis: Route B offers a cheaper raw material footprint. However, the aggressive conditions required for the hydrolysis/decarboxylation step, coupled with the lower atom economy (loss of ethanol and carbon dioxide), reduce the overall yield to ~50%. This route is recommended only if the facility is well-equipped to handle large-scale gas evolution and if the final product can be easily distilled to remove retro-Michael impurities.

References

  • Allosteric protein kinase modulators (Synthesis of 3-Phenylglutaric anhydride). European Patent Office (EP2177510A1).
  • Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride . Journal of the American Chemical Society (1948). Available at:[Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides . Journal of the American Chemical Society (1947). Available at:[Link]

  • Enzymatic desymmetrization of 3-alkyl- and 3-arylglutaronitriles (Synthesis of 4-cyano-3-phenylbutanoic acid) . Electronics and Books. Available at:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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